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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Weight Characterization and Analytical Profiling of 3-Isopropoxy-2-nitrobenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary In early-stage pharmaceutical development and specialized organic synthesis, the accurate ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In early-stage pharmaceutical development and specialized organic synthesis, the accurate characterization of molecular building blocks is non-negotiable. 3-Isopropoxy-2-nitrobenzoic acid (CAS No. 1369928-45-9) [1] is a highly functionalized aromatic fragment utilized in the design of targeted active pharmaceutical ingredients (APIs). With a theoretical molecular weight of 225.20 g/mol , this compound provides an optimal mass-to-functionality ratio for Fragment-Based Drug Discovery (FBDD).

This whitepaper provides an authoritative, step-by-step guide to the structural and mass spectrometric validation of 3-isopropoxy-2-nitrobenzoic acid. It emphasizes the causal relationships between the molecule's distinct physicochemical properties—specifically its carboxylic acid and ortho-nitro groups—and the analytical methodologies required to accurately confirm its molecular weight [2].

Physicochemical Profiling & Pharmacokinetic Relevance

Structural Impact on Molecular Weight

The molecular formula of 3-isopropoxy-2-nitrobenzoic acid is C₁₀H₁₁NO₅ . The molecular weight is a composite of its core structural features:

  • Benzoic Acid Core (C₇H₆O₂): Provides the acidic moiety essential for solubility and receptor-site ionic interactions.

  • Nitro Group (-NO₂): Contributes significant mass (46 Da) and introduces a strong electron-withdrawing effect, lowering the pKa of the adjacent carboxylic acid.

  • Isopropoxy Group (-OCH(CH₃)₂): Adds lipophilicity (59 Da), balancing the polarity of the nitro and carboxy groups to improve membrane permeability.

Relevance to Lipinski’s Rule of Five

At 225.20 g/mol , this compound serves as an ideal synthetic scaffold. Lipinski's Rule of Five limits an orally bioavailable drug's molecular weight to ≤ 500 Da. Using 3-isopropoxy-2-nitrobenzoic acid as a starting material consumes less than half of this "mass budget," leaving approximately 275 Da available for further synthetic elaboration (e.g., amide coupling or cross-coupling reactions) to optimize binding affinity without compromising pharmacokinetic viability.

Quantitative Mass Data

Table 1: Theoretical Mass Spectrometric and Physicochemical Parameters

ParameterValueAnalytical Significance
Molecular Formula C₁₀H₁₁NO₅Dictates isotopic distribution pattern (M+1 ≈ 11.4%).
Average Molecular Weight 225.20 g/mol Used for stoichiometric calculations in synthetic workflows.
Monoisotopic Exact Mass 225.0637 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Target Ion [M-H]⁻ 224.0564 m/zPrimary ion species detected in ESI(-) mode.

Experimental Protocols for Molecular Weight Determination

Validating the molecular weight requires a self-validating analytical system. We employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to determine the exact mass, followed by Collision-Induced Dissociation (CID) to confirm structural connectivity [2, 3].

Protocol 1: LC-HRMS Exact Mass Determination

Causality Check: Carboxylic acids exhibit superior ionization efficiency in Negative Electrospray Ionization (ESI-) due to their propensity to readily donate a proton in basic or neutral environments, avoiding the complex adduction (e.g., sodium or potassium) often seen in positive mode [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-isopropoxy-2-nitrobenzoic acid in 1.0 mL of Methanol/Water (50:50, v/v). Dilute to a working concentration of 1 µg/mL.

  • Mobile Phase Optimization: Use a mobile phase of Water (A) and Acetonitrile (B), both spiked with 0.1% Ammonium Hydroxide (NH₄OH) .

    • Why? Basic additives drive the equilibrium toward the carboxylate anion (-COO⁻), drastically increasing the abundance of the [M-H]⁻ ion and preventing ion suppression [2].

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC C18 column (1.7 µm, 2.1 x 50 mm) at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the Orbitrap mass spectrometer in ESI(-) mode. Set the capillary temperature to 275 °C and the spray voltage to 2.5 kV. Acquire full MS spectra in the range of m/z 50–400 at a resolution of 140,000.

  • Data Validation: Extract the chromatogram for m/z 224.0564 (mass tolerance ≤ 3 ppm).

G N1 1. Sample Prep (1 µg/mL in MeOH/H2O) N2 2. UHPLC Separation (0.1% NH4OH Mobile Phase) N1->N2 N3 3. ESI(-) Ionization Yields [M-H]- Anion N2->N3 N4 4. Orbitrap HRMS Detect Exact Mass N3->N4 N5 5. Mass Validation m/z 224.0564 (u2264 3 ppm) N4->N5

LC-HRMS analytical workflow for molecular weight validation.

Protocol 2: Structural Validation via MS/MS Fragmentation

While HRMS provides the exact mass, confirming the sequence of atoms guarantees the mass belongs to the specified isomer (and not, for example, 4-isopropoxy-2-nitrobenzoic acid). We utilize Collision-Induced Dissociation (CID) to map the fragmentation pathway [3].

Step-by-Step Methodology:

  • Precursor Isolation: Isolate the parent [M-H]⁻ ion (m/z 224.05) using the quadrupole mass filter (isolation window: 1.0 Th).

  • Collision-Induced Dissociation (CID): Accelerate the isolated ions into a collision cell filled with Nitrogen (N₂) gas. Apply a Normalized Collision Energy (NCE) of 25-35 eV.

  • Mechanistic Analysis of Fragments:

    • Neutral Loss 1 (42 Da): The isopropoxy group undergoes a favorable inductive cleavage, losing a propene molecule (C₃H₆) to yield a stable phenolic fragment at m/z 182.0089.

    • Neutral Loss 2 (44 Da): The carboxylic acid moiety undergoes decarboxylation (loss of CO₂), yielding m/z 138.0191.

    • Neutral Loss 3 (30 Da): The nitro group—particularly when situated ortho to a radical or charge site—frequently loses Nitric Oxide (NO), resulting in an m/z 108.0211 fragment [3].

MSMS M Precursor Ion [M-H]- m/z 224.0559 F1 Fragment 1 (Phenolate) m/z 182.0089 M->F1 - C3H6 (Propene) Neutral Loss: 42 Da F2 Fragment 2 (Aryl Anion) m/z 138.0191 F1->F2 - CO2 (Carbon Dioxide) Neutral Loss: 44 Da F3 Fragment 3 m/z 108.0211 F2->F3 - NO (Nitric Oxide) Neutral Loss: 30 Da

Collision-induced dissociation (CID) fragmentation pathway.

Orthogonal Verification: Nuclear Magnetic Resonance (NMR)

To create a fully self-validating data package, mass spectrometry must be coupled with ¹H-NMR. While MS provides the absolute weight, NMR confirms the proton count and local electronic environments corresponding to a MW of 225.20 g/mol .

Protocol Summary:

  • Dissolve ~5 mg of the compound in DMSO-d₆ (a highly polar deuterated solvent that stabilizes the hydrogen bonding of the carboxylic acid).

  • Acquire data at 400 MHz.

  • Critical Resonances: The isopropoxy group will display a distinct heptet at ~4.6 ppm (1H, -CH(CH₃)₂) and a doublet at ~1.3 ppm (6H, -CH(CH₃)₂). The presence of exactly three aromatic protons strongly corroborates the tri-substituted benzene core inherent to C₁₀H₁₁NO₅.

Conclusion

The precise calculation and physical verification of 3-isopropoxy-2-nitrobenzoic acid’s molecular weight (225.20 g/mol ) is dependent on careful analytical planning. By leveraging the specific deprotonation mechanics of the carboxylic acid in ESI(-) mode and exploiting the predictable CID fragmentation of ortho-nitro/isopropoxy groups, scientists can assure the absolute integrity of this building block prior to downstream synthetic or pharmacological applications.

References

  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13):2014-8. Retrieved March 9, 2026, from [Link]

  • Tomer, K. B., Gebreyesus, T., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems—CCXXIII: ortho interactions of nitro groups. Journal of Mass Spectrometry / Scilit. Retrieved March 9, 2026, from [Link]

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Isopropoxy-2-nitrobenzoic acid

Disclaimer: As of the generation of this document, publicly available, assigned ¹H and ¹³C NMR spectral data for 3-isopropoxy-2-nitrobenzoic acid could not be located in scientific literature or spectral databases. There...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the generation of this document, publicly available, assigned ¹H and ¹³C NMR spectral data for 3-isopropoxy-2-nitrobenzoic acid could not be located in scientific literature or spectral databases. Therefore, this guide is presented from a theoretical standpoint, providing predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy and data from analogous compounds. The information herein is intended to serve as a comprehensive predictive analysis for researchers, scientists, and drug development professionals.

Introduction

3-Isopropoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra of 3-isopropoxy-2-nitrobenzoic acid, offering insights into the anticipated chemical shifts, coupling patterns, and the rationale behind these predictions. Furthermore, it outlines standardized protocols for sample preparation and data acquisition, ensuring a robust and reproducible analytical workflow.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-isopropoxy-2-nitrobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group protons, and the carboxylic acid proton. The electron-withdrawing nature of the nitro group and the electron-donating, yet sterically influential, isopropoxy group will significantly influence the chemical environments of the aromatic protons.

Expected Chemical Shifts and Multiplicities:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~10-13Singlet (broad)1HCOOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.
~7.8-8.0Doublet of doublets (dd)1HH-6The proton at position 6 is expected to be deshielded due to the anisotropic effect of the adjacent carboxylic acid group and will show coupling to H-5 and H-4.
~7.5-7.7Triplet (t)1HH-5The proton at position 5 will be influenced by both adjacent protons (H-4 and H-6) and is expected to appear as a triplet.
~7.2-7.4Doublet of doublets (dd)1HH-4The proton at position 4 will be the most shielded of the aromatic protons due to the influence of the isopropoxy group and will show coupling to H-5 and H-6.
~4.6-4.8Septet (sept)1HO-CH(CH₃)₂The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons, resulting in a septet.
~1.3-1.5Doublet (d)6HO-CH(CH₃)₂The six methyl protons of the isopropoxy group are equivalent and are coupled to the single methine proton, resulting in a doublet.

Diagram of Predicted ¹H NMR Logical Relationships:

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region H6 H-6 (dd) H5 H-5 (t) H6->H5 J (ortho) H4 H-4 (dd) H6->H4 J (meta) H5->H4 J (ortho) CH CH (sept) CH3 2x CH3 (d) CH->CH3 J (vicinal) COOH COOH (s, broad) G A Prepare Sample (Dissolve in deuterated solvent) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G H Analyze Spectra (Peak Picking, Integration, Assignment) G->H

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of 3-isopropoxy-2-nitrobenzoic acid. The predicted chemical shifts, multiplicities, and coupling patterns are based on fundamental NMR principles and analysis of similar molecular structures. While awaiting experimental verification, this guide serves as a valuable resource for scientists and researchers in predicting and interpreting the NMR spectra of this compound, aiding in its synthesis, characterization, and application in drug discovery and development. The provided protocols for sample preparation and data acquisition offer a standardized approach to obtaining high-quality NMR data.

References

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

Foundational

Comprehensive Solvation Profiling of 3-Isopropoxy-2-nitrobenzoic Acid in Organic Solvents

Target Audience: Researchers, Pharmaceutical Scientists, and Process Engineers Content Type: Technical Whitepaper / Methodological Guide Introduction: The Complexity of API Solvation In pharmaceutical development, the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmaceutical Scientists, and Process Engineers Content Type: Technical Whitepaper / Methodological Guide

Introduction: The Complexity of API Solvation

In pharmaceutical development, the rational selection of solvents for active pharmaceutical ingredient (API) intermediates is non-trivial. 3-Isopropoxy-2-nitrobenzoic acid (CAS: 1369928-45-9) presents a unique solvation challenge due to its highly functionalized molecular architecture. As an application scientist, one cannot simply rely on "like-dissolves-like" heuristics; instead, we must systematically decode the thermodynamics of its functional groups to engineer an optimal solvent matrix for crystallization, extraction, or synthesis.

This whitepaper details a causality-driven, self-validating framework for predicting and empirically determining the solubility of 3-Isopropoxy-2-nitrobenzoic acid across diverse organic solvents.

Structural Thermodynamics: Causality in Solvation

To accurately predict the solubility profile of 3-Isopropoxy-2-nitrobenzoic acid, we must analyze the steric and electronic interplay of its substituents on the benzene ring:

  • The Carboxylic Acid (-COOH) at C1: Acts as a primary hydrogen bond donor and acceptor. In non-polar solvents, this typically drives the formation of poorly soluble hydrogen-bonded dimers.

  • The Nitro Group (-NO₂ at C2): Strongly electron-withdrawing and highly polar. Crucially, its ortho positioning relative to the carboxylic acid creates extreme steric hindrance.

  • The Isopropoxy Group (-O-iPr) at C3: A bulky, lipophilic ether tail that significantly enhances dispersion interactions (

    
    ).
    

Expert Insight: The severe steric crowding at the C1-C2-C3 face forces both the carboxylic and nitro groups out of coplanarity with the aromatic ring. This disruption of


-conjugation weakens the molecular crystal lattice energy compared to unsubstituted benzoic acids. Consequently, 3-Isopropoxy-2-nitrobenzoic acid exhibits artificially elevated solubility in polar aprotic organic solvents, as the energetic barrier to break the crystal lattice is lowered.

SolvationLogic API API Molecule (3-Isopropoxy-2-nitrobenzoic acid) Carboxyl Carboxylic Acid (-COOH) High δH (H-Bonding) API->Carboxyl Nitro Nitro Group (-NO2) High δP (Polarity) API->Nitro Ether Isopropoxy Ether (-O-iPr) High δD (Dispersion) API->Ether Protic Polar Protic Solvents (e.g., Ethanol) Strong H-Bond Networks Carboxyl->Protic H-bond formation Aprotic Polar Aprotic Solvents (e.g., Acetone, EtOAc) Dipole-Dipole Stabilizers Nitro->Aprotic Dipole stabilization NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Hydrophobic Solvation Ether->NonPolar Dispersion interaction

Thermodynamic mapping of API functional groups to dominant organic solvent interactions.

Predictive Framework: Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to mathematically predict the optimal solvents. The extended Hansen model isolates intermolecular interactions into three parameters: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

By calculating the "Hansen Distance" (


) between the API and candidate solvents, we can categorize solvents into primary solubilizers, co-solvents, and anti-solvents without wasting valuable API material.
Quantitative Data Synthesis: Predictive Solvation Matrix

Below is the evaluated solvent matrix for 3-Isopropoxy-2-nitrobenzoic acid. (Note: Solubility values are thermodynamic estimates synthesized via structural homology with comparable nitrobenzoic acid derivatives at 25°C).

Solvent CategoryOrganic Solvent



Est. Solubility (mg/mL)Process Application
Polar Aprotic Acetone15.510.47.0> 120Primary Solubilizer / Reactor Medium
Polar Aprotic Ethyl Acetate15.85.37.2~ 85Extraction / Crystallization Co-solvent
Polar Protic Ethanol15.88.819.4~ 55Mixed-solvent Modulator
Non-Polar Toluene18.01.42.0~ 12Isolation Wash / Weak Anti-solvent
Non-Polar n-Hexane14.90.00.0< 1.0Strong Anti-solvent for Crystallization

Empirical Validation: The Self-Validating Shake-Flask Protocol

Predictive models are only heuristics; phase-boundary engineering demands empirical precision. We utilize a highly modified, self-validating iteration of the IUPAC-standard Higuchi and Connors Shake-Flask Method.

A standard solubility test often fails because it neglects solvent-mediated polymorphic transitions. If an API converts into a different polymorph or solvate during the test, the resulting concentration represents the solubility of the new phase, invalidating the data.

Step-by-Step Methodology
  • Dual-Direction Saturation:

    • Set A (Undersaturation Approach): Add excess 3-Isopropoxy-2-nitrobenzoic acid to 10 mL of the target solvent at a constant 25°C.

    • Set B (Supersaturation Approach): Dissolve excess API at 40°C, then slowly cool the suspension to 25°C.

    • Causality: True thermodynamic equilibrium is only proven if Set A and Set B converge to the identical final concentration.

  • Isothermal Equilibration:

    • Seal the vials and agitate in an isothermal orbital shaker at 25.0 ± 0.1°C for 48–72 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation:

    • Rapidly centrifuge the suspension and filter the supernatant using a pre-warmed 0.22 µm PTFE syringe filter. Ensure the first 2 mL are discarded to saturate any filter binding sites.

  • Solid-Phase Verification (Critical Step):

    • Recover the undissolved residual solid from the bottom of the flask. Dry lightly under a nitrogen stream.

    • Analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: This confirms whether the solvent induced a polymorph transition or solvate formation. If the solid structure changes, the solvent is flagged in the selection matrix.

  • Quantitation:

    • Dilute the filtered supernatant volumetrically and quantify the API concentration utilizing a validated HPLC-UV protocol.

ProtocolWorkflow Start Target Compound: 3-Isopropoxy-2-nitrobenzoic acid HSP 1. Thermodynamic Prediction (HSP Modeling) Start->HSP Select 2. Solvent Matrix Selection (Diverse Polarity/H-Bonding) HSP->Select Exp 3. Dual-Approach Shake-Flask (Undersaturation & Supersaturation) Select->Exp Valid 4. Solid-State Validation (PXRD / DSC Analysis) Exp->Valid Residual Solid Quant 5. HPLC-UV Quantitation (Equilibrium Solubility) Exp->Quant Supernatant Valid->Select If Polymorph Shift occurs (Feedback Loop)

Integrated workflow for API solvent selection and self-validating solubility measurement.

Conclusion

The reliable processing of 3-Isopropoxy-2-nitrobenzoic acid relies heavily on mapping its solubility across organic solvents. By recognizing the steric disruption caused by its highly crowded substituent architecture, and leveraging Hansen Solubility modeling alongside a rigorous, self-validating empirical shake-flask protocol, researchers can decisively identify optimal solvent systems for high-yield API crystallization and isolation.

References

1. The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Technical University of Denmark (DTU). URL: 2. Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. MDPI. URL: 3. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. National Institutes of Health (NIH). URL: 4. Ideal Solubility & Solubility Models | Agno Pharmaceuticals. URL: 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. National Institutes of Health (NIH). URL: 6. Physico-Chemical Characterization of Drugs: Acidity and Solubility (Tesi Doctoral). Universitat de Barcelona (UB). URL: 7. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. ACS Publications. URL: 8. HANDBOOK OF SOLUBILITY DATA for PHARMACEUTICALS. Pageplace.de. URL: 9. Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography. Semantic Scholar. URL: 10. Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. ResearchGate. URL: 11. IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary, Ternary, and Multicomponent Systems. AIP Publishing. URL: 12. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Academia.edu. URL:

Exploratory

Comprehensive Safety and Handling Protocol for 3-Isopropoxy-2-nitrobenzoic Acid in Pharmaceutical Development

Prepared by: Senior Application Scientist, Process Safety & Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 3-Isopropoxy-2-nitrobenzoic acid (CAS: 1369928...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Safety & Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 3-Isopropoxy-2-nitrobenzoic acid (CAS: 1369928-45-9)[1]

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), nitroaromatic carboxylic acids are highly prized but inherently hazardous intermediates. 3-Isopropoxy-2-nitrobenzoic acid (Formula: C10H11NO5; MW: 225.20) possesses a dual-risk profile: the energetic thermal decomposition potential of the nitro group combined with the decarboxylation risk of the carboxylic acid[2].

As a Senior Application Scientist, my objective is not merely to outline basic handling steps, but to dissect the causality behind the safety protocols . By understanding the thermodynamics and toxicology of this intermediate, researchers can construct self-validating workflows that prevent thermal runaways and ensure compliance with genotoxic impurity regulations[3].

Part 1: Molecular Profiling & Physicochemical Causality

To safely handle 3-isopropoxy-2-nitrobenzoic acid, we must first analyze how its structural motifs dictate its macroscopic behavior.

  • The Nitroaromatic Hazard (Energetics): The

    
     group contains bonds with high chemical potential energy. Upon sufficient thermal initiation, homolytic cleavage and subsequent rearrangement occur. Because the molecule contains an internal fuel source (the isopropoxy moiety), the oxygen balance—while negative—is sufficient to support a highly exothermic localized decomposition[4].
    
  • The Carboxylic Acid Hazard (Decarboxylation): Positioned ortho to the strongly electron-withdrawing nitro group, the carboxylic acid is highly susceptible to thermal decarboxylation. If this compound is heated near its decomposition threshold, the generation of

    
     gas causes rapid pressurization of sealed reactors.
    
Table 1: Physicochemical Risk Profile
ParameterValue / ThresholdProcess Safety Implication
CAS Number 1369928-45-9[1]Primary identifier for SDS and analytical reference tracking.
Molecular Weight 225.20 g/mol Utilized for precise stoichiometric calculations.
Apparent Activation Energy (

)
~131 kJ/mol (Est. via isomers)[2]High activation energy indicates a sudden, rather than gradual, thermal runaway event.
Thermal Onset (

)
>120 °C (Variable by purity)[2]Absolute maximum processing temperature must be strictly limited to

°C.
Genotoxic Alert Positive (Ames Alert)[3]Requires stringent handling and an ICH M7 control strategy.

Part 2: Process Safety & Thermal Kinetics

The foundational rule of process safety is: Never scale a reaction without determining the boundary conditions of failure. For nitrobenzoic acids, reliance on literature boiling points or standard operating temperatures is dangerous.

Step-by-Step Methodology: Thermal Hazard Evaluation Protocol

Before utilizing 3-isopropoxy-2-nitrobenzoic acid in any vessel larger than 100 grams, the following self-validating thermal protocol must be executed:

  • Differential Scanning Calorimetry (DSC) Screening:

    • Action: Weigh 3–5 mg of the compound into a gold-plated, high-pressure crucible[2].

    • Causality: High-pressure crucibles prevent early evaporation or outgassing from masking the true exothermic decomposition peak (

      
      ).
      
    • Parameters: Ramp from 25 °C to 400 °C at 5 °C/min under a Nitrogen purge.

  • Accelerating Rate Calorimetry (ARC):

    • Action: If the DSC reveals an exothermic event with

      
       J/g, transfer 2 g of the material to a titanium ARC bomb.
      
    • Causality: ARC simulates the adiabatic conditions of a large-scale chemical reactor, allowing us to calculate the Time to Maximum Rate (

      
      ) .
      
  • Establish Maximum Allowable Processing Temperature (MAPT):

    • Rule: The MAPT must be set to a temperature where the

      
       is greater than 24 hours. In the absence of ARC data, the 50-Degree Rule applies: The reactor temperature must never exceed 
      
      
      
      °C.

ThermalWorkflow A Milligram Scale Screening (DSC Analysis at 5°C/min) B Determine Exotherm (T_onset & ΔH) A->B C Is ΔH > 500 J/g or T_onset < 200°C? B->C D Adiabatic Testing (ARC Analysis) C->D Yes (High Risk) E Proceed with Standard 50°C Safety Margin C->E No (Lower Risk) F Establish MAPT based on TMR_ad > 24 hours D->F

Figure 1: Thermal Hazard Assessment Workflow for scaling nitroaromatic intermediates.

Part 3: Operational Containment & Bench-Scale Protocols

When handling 3-Isopropoxy-2-nitrobenzoic acid for transformations (e.g., coupling to an amine to form an amide API intermediate), the engineering controls must mitigate both explosive dust risks and personnel exposure.

Step-by-Step Methodology: Safe Handling and Reaction Setup
  • Dispensing & Static Dissipation:

    • Action: Dispense the solid intermediate inside a localized exhaust ventilated (LEV) powder hood[5]. Use conductive or anti-static spatulas.

    • Causality: Nitroaromatic powders can have dangerously low Minimum Ignition Energies (MIE). A static spark from standard plastic weigh boats can initiate a dust deflagration.

  • Inerting the Reactor:

    • Action: Purge the reactor vessel with Nitrogen (

      
      ) or Argon until the internal Oxygen concentration is 
      
      
      
      .
    • Causality: Removing atmospheric oxygen prevents secondary combustion in the event of an unplanned exotherm.

  • Reagent Dosing (Reverse Addition Logic):

    • Action: Rather than adding an activating agent (like

      
       or oxalyl chloride) to a bulk slurry of the nitrobenzoic acid, utilize milder coupling reagents (e.g., HATU, CDI) and dose the coupling agent into the solvated nitrobenzoic acid dropwise.
      
    • Causality: Dropwise addition makes the reaction dose-controlled . If the cooling system fails, you simply stop the addition, instantly halting the heat generation (

      
      ).
      
  • Quenching:

    • Action: Quench by transferring the reaction mixture slowly into a large volume of chilled, stirring aqueous buffer (Reverse Quench).

    • Causality: Prevents the sudden thermal shock and localized hot spots that occur when adding water to a concentrated nitroaromatic mixture.

HandlingProtocol A Dispensing Phase (OEB 4 Hood & Anti-Static) B Reactor Inerting (N2 Purge, O2 < 5%) A->B C Dose-Controlled Reaction (Monitor Exotherm) B->C D Reverse Quench Protocol (Into Chilled Buffer) C->D

Figure 2: Sequential Engineering Controls and Containment Logic for Nitroaromatic Reactions.

Part 4: Toxicology and ICH M7 Genotoxic Risk Strategy

Beyond physical hazards, 3-Isopropoxy-2-nitrobenzoic acid must be managed as a Potential Mutagenic Impurity (PMI). The nitroaromatic substructure is a well-documented structural alert for mutagenicity (often yielding positive results in the Ames bacterial reverse mutation assay)[3].

Under FDA and ICH M7(R2) Guidelines , if this intermediate is used in the synthesis of an API, it cannot be treated as a standard impurity[3].

The M7 Control Workflow
  • Hazard Assessment: The structural alert categorizes this compound as a Class 3 (alerting structure, no specific Ames data) or Class 2 (known Ames positive) impurity[3][6].

  • Establish the TTC: According to ICH M7, the Threshold of Toxicological Concern (TTC) for a lifetime exposure to a mutagenic impurity is generally 1.5 µ g/day [7].

  • Purge Factor Calculation: As process chemists, we must design the synthetic route such that downstream operations (crystallizations, extractions, washes) physically remove the unreacted 3-Isopropoxy-2-nitrobenzoic acid. The ratio of the compound entering the step versus the amount surviving in the API is the Purge Factor [5]. We mathematically validate that the intrinsic purge capacity of the process easily reduces the impurity to

    
     of the TTC.
    

ICHM7 A In Silico (Q)SAR Nitroaromatic Alert Detected B Ames Test (OECD 471 Standard) A->B C Positive Result (Class 2/3 Mutagen) B->C Mutagenic D Design Purge Strategy (Crystallization/Extraction) C->D E Control to TTC (< 1.5 µg/day exposure) D->E

Figure 3: Genotoxic Impurity Control Pathway according to ICH M7(R2) Guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2023, July). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from:[Link]

  • Urbanski, T. (1984). Chemistry and Technology of Explosives, Vol. 1. (Coverage of activation energies and thermal decomposition of nitroaromatics). Retrieved from:[Link]

  • BioPharm International. (2023, August). FDA Guidance on Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Isopropoxy-2-nitrobenzoic Acid in the Synthesis of Bioactive Heterocycles

Introduction: A Versatile Building Block in Medicinal Chemistry 3-Isopropoxy-2-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Isopropoxy-2-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential therapeutic applications. The strategic placement of the isopropoxy, nitro, and carboxylic acid functionalities on the benzene ring allows for a range of chemical transformations, making it a versatile building block for the construction of diverse molecular scaffolds. The inherent electronic properties of the nitro and carboxylic acid groups significantly influence the reactivity of the molecule, guiding its synthetic utility. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards electrophilic substitution but also serves as a precursor to the synthetically crucial amino group. Its reduction is often the gateway to constructing heterocyclic systems of significant pharmacological interest.

This technical guide provides an in-depth exploration of the use of 3-Isopropoxy-2-nitrobenzoic acid in organic synthesis, with a focus on its conversion to the corresponding aminobenzoic acid and subsequent application in the synthesis of quinazolinone derivatives. The protocols described herein are based on established and reliable methodologies for this class of compounds, offering a robust framework for researchers and professionals in drug development.

Core Synthetic Strategy: From Nitroaromatic to Heterocycle

The primary synthetic utility of 3-Isopropoxy-2-nitrobenzoic acid lies in a two-stage process: the reduction of the nitro group to an amine, followed by the cyclization of the resulting anthranilic acid derivative to form a heterocyclic core. This strategy is a cornerstone in the synthesis of numerous bioactive molecules.

G start 3-Isopropoxy-2-nitrobenzoic Acid reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) start->reduction intermediate 3-Isopropoxy-2-aminobenzoic Acid (An Anthranilic Acid Derivative) reduction->intermediate cyclization Cyclization Reaction (e.g., with an Acid Anhydride) intermediate->cyclization product Substituted Quinazolinone Derivative (Bioactive Scaffold) cyclization->product

Caption: A generalized workflow for the utilization of 3-Isopropoxy-2-nitrobenzoic acid.

Part 1: The Critical Reduction of 3-Isopropoxy-2-nitrobenzoic Acid

The conversion of the nitro group to an amine is the pivotal first step in unlocking the synthetic potential of 3-Isopropoxy-2-nitrobenzoic acid. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation.

Protocol 1: Catalytic Hydrogenation to 3-Isopropoxy-2-aminobenzoic Acid

This protocol details the reduction of 3-Isopropoxy-2-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for the hydrogenation of nitro groups. It offers high activity, good selectivity, and ease of removal (by filtration) from the reaction mixture.

  • Solvent: A protic solvent like ethanol or methanol is typically used as it can dissolve the starting material and the resulting amine, and it is compatible with the hydrogenation conditions.

  • Hydrogen Source: Hydrogen gas is the classic and most atom-economical reducing agent for this transformation. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction to proceed to completion.

  • Safety: Hydrogen gas is flammable and can form explosive mixtures with air. It is crucial to purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen and to handle it in a well-ventilated fume hood.

Experimental Protocol:

Reagent/Parameter Quantity/Value Notes
3-Isopropoxy-2-nitrobenzoic acid1.0 eq-
10% Palladium on Carbon (Pd/C)5-10 mol%Catalyst
Solvent (e.g., Ethanol)10-20 mL per gram of starting materialEnsure complete dissolution
Hydrogen Gas (H₂)1-3 atm (or balloon pressure)-
Reaction TemperatureRoom Temperature-
Reaction Time2-12 hoursMonitor by TLC

Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel, add 3-Isopropoxy-2-nitrobenzoic acid and the 10% Pd/C catalyst.

  • Solvent Addition: Add the solvent (e.g., ethanol) to the flask.

  • Inerting the System: Seal the vessel and evacuate the air, followed by backfilling with an inert gas (e.g., nitrogen). Repeat this process 3-5 times to ensure an inert atmosphere.

  • Introducing Hydrogen: Introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon connected to the flask or using a pressurized cylinder).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude 3-Isopropoxy-2-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Add 3-Isopropoxy-2-nitrobenzoic acid and Pd/C to flask B Add Solvent (Ethanol) A->B C Purge with N₂ B->C D Introduce H₂ C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Purge with N₂ F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify by Recrystallization (if necessary) I->J

Caption: Experimental workflow for the catalytic hydrogenation of 3-Isopropoxy-2-nitrobenzoic acid.

Part 2: Application in Heterocyclic Synthesis - The Quinazolinone Scaffold

3-Isopropoxy-2-aminobenzoic acid is an excellent precursor for the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that are prevalent in many pharmacologically active molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

Protocol 2: Synthesis of a 2-Substituted-3-isopropoxy-quinazolin-4(3H)-one

This protocol describes a general method for the synthesis of a quinazolinone from 3-Isopropoxy-2-aminobenzoic acid and an acid anhydride.

Causality Behind Experimental Choices:

  • Reactants: The reaction between an anthranilic acid and an acid anhydride is a classic and efficient method for the synthesis of 2-substituted quinazolinones. The acid anhydride serves as the source for the two additional carbon atoms and the substituent at the 2-position of the quinazolinone ring.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the cyclization and dehydration steps. In some cases, a dehydrating agent or a catalyst may be employed to facilitate the reaction.

  • Mechanism: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the acid anhydride, followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring.

Experimental Protocol:

Reagent/Parameter Quantity/Value Notes
3-Isopropoxy-2-aminobenzoic acid1.0 eq-
Acid Anhydride (e.g., Acetic Anhydride)2.0-3.0 eqActs as both reactant and solvent in excess
Reaction Temperature120-140 °C (Reflux)-
Reaction Time1-4 hoursMonitor by TLC

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Isopropoxy-2-aminobenzoic acid and the acid anhydride.

  • Heating: Heat the reaction mixture to reflux (typically 120-140 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.

  • Precipitation: Carefully pour the cooled reaction mixture into cold water or a mixture of ice and water with stirring. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

G start 3-Isopropoxy-2-aminobenzoic Acid + Acid Anhydride reflux Heat to Reflux (120-140 °C) start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Filter and Wash with Water precipitate->filter purify Recrystallize filter->purify product Purified Quinazolinone Derivative purify->product

Caption: A typical workflow for the synthesis of a quinazolinone derivative.

Conclusion

3-Isopropoxy-2-nitrobenzoic acid is a strategically important starting material in organic synthesis, primarily serving as a precursor for 3-Isopropoxy-2-aminobenzoic acid. The facile reduction of its nitro group opens up a plethora of possibilities for the construction of complex, nitrogen-containing heterocyclic systems. The protocols outlined in this guide for the reduction of the nitro group and the subsequent synthesis of a quinazolinone derivative provide a solid and reliable foundation for researchers in medicinal chemistry and drug discovery. The versatility of the resulting anthranilic acid derivative allows for the synthesis of a wide array of substituted heterocycles, making 3-Isopropoxy-2-nitrobenzoic acid a valuable tool in the quest for novel therapeutic agents.

References

  • Catalytic Hydrogenation: Title: Catalytic Hydrogenation for Organic Synthesis Source: TCI Chemicals
  • Quinazolinone Synthesis

    • Title: Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
    • Source: IntechOpen
    • URL: [Link]

  • Synthesis of Aminobenzoic Acids

    • Title: Synthesis of 3-amino-benzoic acid
    • Source: Mol-Instincts
    • URL: [Link]

  • Benzodiazepine Synthesis

    • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis
    • Source: IntechOpen
    • URL: [Link]

  • General Organic Synthesis Texts

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

Application

Application Notes &amp; Protocols: Strategic Esterification of 3-Isopropoxy-2-nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Synthetic Challenge 3-Isopropoxy-2-nitrobenzoic acid is a bespoke chemical entity, presenting a unique synthetic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Challenge

3-Isopropoxy-2-nitrobenzoic acid is a bespoke chemical entity, presenting a unique synthetic challenge due to the steric hindrance imposed by its ortho-substituted groups. The bulky isopropoxy and electron-withdrawing nitro groups flank the carboxylic acid, significantly influencing its reactivity. This guide moves beyond generic procedures to provide a nuanced, in-depth analysis of three strategic esterification methodologies: the classic Fischer-Speier, the mild Steglich, and the stereochemically precise Mitsunobu reaction. Each protocol is presented with a deep dive into its mechanistic underpinnings and practical rationale, empowering the researcher to select and optimize the ideal pathway for their specific synthetic goals, whether for creating advanced intermediates or developing novel ester prodrugs.

The Role of Esterification in Drug Development

The conversion of a carboxylic acid to an ester is a cornerstone of medicinal chemistry. Ester prodrugs are frequently designed to enhance the pharmacokinetic profile of a parent drug by improving properties such as lipophilicity and membrane permeability, which can lead to better oral absorption.[1][2] Upon absorption, endogenous esterases hydrolyze the ester, releasing the active carboxylic acid-containing drug.[2] The esters of 3-isopropoxy-2-nitrobenzoic acid serve as valuable intermediates, where the nitro group can be further transformed, making these compounds versatile building blocks in the synthesis of complex pharmaceutical agents.[3]

Methodology I: Fischer-Speier Esterification - The Brute-Force Approach

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] While fundamentally robust, its application to sterically hindered substrates like 3-isopropoxy-2-nitrobenzoic acid requires forcing conditions to overcome the high activation energy. The reaction is reversible, necessitating strategies to drive the equilibrium towards the product.[5][6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.[5][7]

Fischer_Esterification Fischer-Speier Esterification Mechanism sub 3-Isopropoxy-2-nitrobenzoic Acid + R'-OH protonated_acid Protonated Acid (Activated Electrophile) sub->protonated_acid + H⁺ (Catalyst) h_plus H+ tetra_intermediate Tetrahedral Intermediate protonated_acid->tetra_intermediate + R'-OH (Nucleophilic Attack) proton_transfer Protonated Intermediate tetra_intermediate->proton_transfer Proton Transfer ester_h2o Protonated Ester + H₂O proton_transfer->ester_h2o - H₂O (Elimination) product Ester Product ester_h2o->product - H⁺ (Regenerates Catalyst)

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol
  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotroping solvent like toluene), add 3-isopropoxy-2-nitrobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition : Add a large excess of the desired alcohol (e.g., methanol, 20-40 eq), which will also serve as the solvent.[8] Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).

  • Reaction Execution : Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to steric hindrance, expect reaction times of 12-24 hours.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the excess alcohol via rotary evaporation.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel.

Data & Considerations
ParameterValue / Description
Substrate 3-Isopropoxy-2-nitrobenzoic acid
Alcohol Methanol, Ethanol, or other primary/secondary alcohols
Catalyst Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH)
Temperature Reflux temperature of the alcohol used
Key Optimization Use a large excess of the alcohol reactant and/or remove water as it forms (using a Dean-Stark trap with toluene) to drive the equilibrium toward the ester product.[4][8]
Expected Yield Moderate (40-60%), highly dependent on reaction time and efficiency of water removal.
Primary Limitation Harsh conditions (strong acid, high heat) may not be suitable for sensitive substrates. The reaction is slow for sterically hindered acids.

Methodology II: Steglich Esterification - The Mild & Efficient Route

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under exceptionally mild conditions.[9][10] It is particularly well-suited for sterically hindered substrates and those sensitive to acid or heat.[11][12]

Mechanistic Rationale

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to a side reaction, rearranging to a stable N-acylurea.[11] The crucial role of DMAP is to intercept the O-acylisourea faster than this side reaction can occur. DMAP, a superior nucleophile, attacks the intermediate to form an N-acylpyridinium salt. This new "active ester" is highly reactive towards the alcohol and is not susceptible to rearrangement, leading to efficient formation of the desired ester and the insoluble dicyclohexylurea (DCU) byproduct.[11]

Steglich_Esterification Steglich Esterification Mechanism acid Carboxylic Acid o_acylisourea O-Acylisourea (Reactive Intermediate) acid->o_acylisourea + DCC dcc DCC n_acylurea N-Acylurea (Side Product) o_acylisourea->n_acylurea 1,3-Rearrangement (Slow, Uncatalyzed) acyl_pyridinium N-Acylpyridinium Salt (Active Ester) o_acylisourea->acyl_pyridinium + DMAP (Fast) dmap DMAP (Catalyst) acyl_pyridinium->dmap (DMAP Regenerated) product Ester Product acyl_pyridinium->product + R'-OH alcohol Alcohol (R'-OH) dcu DCU (Byproduct)

Caption: Role of DMAP in Steglich Esterification.

Experimental Protocol
  • Reagent Preparation : To a solution of 3-isopropoxy-2-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction Execution : Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 2-4 hours, as monitored by TLC.

  • Work-up and Purification :

    • The dicyclohexylurea (DCU) byproduct precipitates out of the DCM. Filter the reaction mixture to remove the DCU solid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography.

Data & Considerations
ParameterValue / Description
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), EDC
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Key Advantage Mild conditions preserve sensitive functional groups. Highly effective for sterically hindered acids, leading to high yields.[11][12]
Expected Yield High to Excellent (85-98%)
Primary Limitation The DCU byproduct can sometimes be difficult to remove completely from nonpolar products. The cost of reagents is higher than for Fischer esterification.

Methodology III: Mitsunobu Reaction - The Stereospecific Inversion

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, under mild, neutral conditions.[13] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A defining characteristic of the reaction is the clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in natural product synthesis.[14][15]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This betaine deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then adds to the phosphorus atom of the salt, forming an alkoxyphosphonium salt and activating the alcohol's oxygen as an excellent leaving group. The reaction culminates in an Sₙ2 attack by the carboxylate anion on the carbon atom of the activated alcohol, displacing triphenylphosphine oxide and yielding the final ester with inverted stereochemistry.[13][14][15]

Mitsunobu_Reaction Mitsunobu Reaction Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine acid Carboxylic Acid (RCOOH) phosphonium_salt Phosphonium Salt acid->phosphonium_salt + Betaine alcohol Alcohol (R'-OH) alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) alcohol->alkoxyphosphonium + Phosphonium Salt sn2 Sₙ2 Attack alkoxyphosphonium->sn2 + RCOO⁻ products Ester + Ph₃PO + DEAD-H₂ sn2->products Inversion of Stereochemistry

Caption: Key intermediates in the Mitsunobu Reaction.

Experimental Protocol
  • Reagent Preparation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-isopropoxy-2-nitrobenzoic acid (1.5 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as THF or DCM.

  • Reaction Execution : Cool the solution to 0 °C in an ice bath. Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise via syringe. A color change and/or precipitation may be observed.

  • Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor completion by TLC.

  • Work-up and Purification :

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the reduced hydrazide. These can often be removed by direct purification via flash column chromatography on silica gel.

    • Alternatively, trituration with a solvent like diethyl ether can sometimes precipitate the byproducts, which can then be removed by filtration.

Data & Considerations
ParameterValue / Description
Reagents Triphenylphosphine (PPh₃), Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)
Solvent Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Key Advantage Extremely mild, neutral conditions. Proceeds with predictable and clean inversion of stereochemistry at the alcohol center, a crucial tool for asymmetric synthesis.[14][15]
Expected Yield Good to Excellent (70-95%)
Primary Limitation Reagents are hazardous (DEAD can be explosive) and expensive. Purification can be challenging due to the triphenylphosphine oxide byproduct. The reaction requires an acidic pronucleophile (pKa < 13).[15]

Comparative Summary

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral pH)Mild (0°C to RT, Neutral pH)
Stereochemistry Not applicable (Racemization possible)Retention at chiral centerInversion at chiral alcohol center
Substrate Scope Good for simple acidsExcellent for hindered/sensitive acidsExcellent for primary/secondary alcohols
Byproducts WaterInsoluble DCUPh₃PO, Hydrazide
Cost & Safety Low cost, common reagentsModerate cost, DCC is a sensitizerHigh cost, DEAD/DIAD are hazardous
Best For... Large-scale, simple estersHigh-yield synthesis of complex estersStereospecific synthesis

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • ACS Omega. (2019, March 7). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Direct esterification of p-nitrobenzoic acid with n-butanol using diethyl: Chlorophosphate in pyridine: A DFT study. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Retrieved from

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • IntechOpen. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 3-Amino-2-nitrobenzoic Acid.
  • ResearchGate. (2017, May 10). How to synthesize esters of nitro compounds?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PMC. (2020, October 29). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Retrieved from [Link]

  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

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Sources

Method

Application Notes &amp; Protocols: A Guide to the Amidation of 3-Isopropoxy-2-nitrobenzoic Acid with Primary Amines

Abstract The synthesis of amide bonds is one of the most frequently performed and critical transformations in medicinal chemistry and drug discovery.[1] This guide provides an in-depth analysis and detailed protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of amide bonds is one of the most frequently performed and critical transformations in medicinal chemistry and drug discovery.[1] This guide provides an in-depth analysis and detailed protocols for the amidation of 3-isopropoxy-2-nitrobenzoic acid with primary amines. The structural motif of this acid, featuring both steric hindrance and electronic deactivation from its ortho-substituents, presents unique challenges to amide coupling.[2][3] We will explore the underlying reaction mechanisms, provide field-proven experimental protocols using both standard and high-efficiency coupling reagents, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common synthetic hurdles. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize 3-isopropoxy-2-nitrobenzamide derivatives.

Introduction: Synthetic Challenges and Strategic Importance

3-Isopropoxy-2-nitrobenzoic acid is a valuable scaffold in the synthesis of complex organic molecules. Its derivatives, particularly the corresponding amides, are of significant interest in the development of novel therapeutics, including potential glucokinase activators and other bioactive agents.[4] However, the successful coupling of this substrate with primary amines is not trivial. The reaction is hampered by two primary factors:

  • Electronic Deactivation: The presence of a strong electron-withdrawing nitro group (-NO₂) deactivates the carboxylic acid, making it less susceptible to activation by coupling reagents and subsequent nucleophilic attack by the amine.[2]

  • Steric Hindrance: The bulky isopropoxy group, positioned ortho to the carboxylic acid, creates significant steric congestion around the reaction center, impeding the approach of both the activating agent and the amine nucleophile.[5]

Addressing these challenges requires a careful selection of coupling reagents, additives, and reaction conditions to achieve high yields and purity. This guide will focus on two robust methodologies: a standard carbodiimide-based approach for general applications and a more potent uronium salt-based method for particularly challenging or sterically demanding primary amines.

The Mechanism of Amide Bond Formation

The most prevalent strategy for forming amide bonds under mild conditions involves the activation of the carboxylic acid to generate a highly reactive intermediate, which is then readily attacked by the amine.[6] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are central to this process.[7][8]

The reaction proceeds through several key steps:

  • Activation of Carboxylic Acid: The carboxylic acid protonates the carbodiimide (EDC), making it highly electrophilic. The resulting carboxylate then attacks the central carbon of the EDC to form a highly reactive O-acylisourea intermediate.[7][9][10] This critical step converts the poor hydroxyl leaving group of the acid into an excellent leaving group.[9]

  • Minimizing Side Reactions with Additives: The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, terminating the reaction.[2][10][11] To prevent this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are introduced.[2] HOBt rapidly intercepts the O-acylisourea to form an active ester intermediate. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine.[1] This two-step activation significantly improves reaction efficiency and reduces byproduct formation.[11]

  • Nucleophilic Attack: The primary amine then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, releasing HOBt and the water-soluble N,N'-disubstituted urea byproduct derived from EDC.[8] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the protonated amine and any acidic byproducts generated.[2]

Amidation Mechanism Figure 1: Carbodiimide-Mediated Amidation Mechanism RCOOH 3-Isopropoxy-2-nitrobenzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt (Trapping) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_Ester Amide Product Amide HOBt_Ester->Amide + R'-NH₂ Amine Primary Amine (R'-NH₂) Amine->Amide Urea Urea Byproduct

Figure 1: Carbodiimide-Mediated Amidation Mechanism

Experimental Protocols & Workflow

The selection of an appropriate protocol is critical for success. We present two validated methods, a standard EDC/HOBt coupling and a high-efficiency HATU coupling for more challenging substrates.

General Experimental Workflow

The overall process for both protocols follows a similar, structured workflow designed to ensure reproducibility and high purity of the final product.

Experimental Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Activation 2. Carboxylic Acid Activation (Add Coupling Reagent/Additive) Setup->Activation Amine_Add 3. Amine Addition (Add Amine & Base) Activation->Amine_Add Stir 15-30 min Reaction 4. Reaction Monitoring (TLC or LC-MS) Amine_Add->Reaction Stir 2-24 h Workup 5. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Upon Completion Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 3-Isopropoxy-2-nitrobenzoic Acid as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Abstract In the intricate process of drug discovery and development, the synthesis of Active Pharmaceutical Ingredients (APIs) relies on a series of well-controlled chemical transformations.[1][] Chemical intermediates a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate process of drug discovery and development, the synthesis of Active Pharmaceutical Ingredients (APIs) relies on a series of well-controlled chemical transformations.[1][] Chemical intermediates are the foundational building blocks in this synthetic pathway, and their purity and structural integrity directly influence the quality and yield of the final API.[][3] This document provides a detailed technical guide on the synthesis and application of 3-Isopropoxy-2-nitrobenzoic acid, a key substituted anthranilic acid precursor. We will elucidate its synthesis from commercially available starting materials, its conversion into a reactive amino-intermediate, and its subsequent use in forming core structural motifs found in many pharmaceutical compounds. The protocols herein are designed to be self-validating, incorporating in-process controls and detailed analytical characterization to ensure reproducibility and high purity.

Introduction: The Role of Intermediates in API Manufacturing

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product responsible for its therapeutic effect.[3][4][] The journey from simple, readily available chemicals to a complex API is a multi-step process where intermediates serve as critical stepping stones.[1] The strategic selection and synthesis of these intermediates are paramount, as they introduce key structural features and functionalities that will be present in the final drug molecule.

3-Isopropoxy-2-nitrobenzoic acid (CAS No: 1369928-45-9) is a valuable intermediate due to its trifunctional nature: a carboxylic acid, a nitro group, and an isopropoxy ether.[6][7] This specific arrangement of functional groups on the benzene ring allows for sequential and regioselective modifications, making it an ideal scaffold for building more complex molecules. The isopropoxy group enhances lipophilicity, a critical parameter for drug absorption, while the nitro and carboxylic acid groups are versatile handles for further chemical transformations.

Table 1: Physicochemical Properties of 3-Isopropoxy-2-nitrobenzoic acid
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅[6][7]
Molecular Weight 225.20 g/mol [6][7]
MDL Number MFCD24227687[6][7]
Appearance Typically a solid (crystals or powder)[8]

Synthesis Protocol: 3-Isopropoxy-2-nitrobenzoic acid

The most direct and common synthesis of this intermediate is through the Williamson ether synthesis, starting from 3-hydroxy-2-nitrobenzoic acid.

Scientific Principle

The synthesis is based on the alkylation of the phenolic hydroxyl group of 3-hydroxy-2-nitrobenzoic acid. The acidic proton of the hydroxyl group is first removed by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 2-iodopropane or 2-bromopropane, in an Sₙ2 reaction to form the desired isopropoxy ether. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it solubilizes the salts formed and facilitates the Sₙ2 reaction.

G cluster_0 Synthesis Workflow Start 3-Hydroxy-2-nitrobenzoic Acid Step1 Dissolve in DMF Start->Step1 Step2 Add K₂CO₃ (Base) Step1->Step2 Step3 Add 2-Iodopropane Step2->Step3 Step4 Heat & Stir (Monitor by TLC) Step3->Step4 Step5 Aqueous Workup (Acidification & Extraction) Step4->Step5 Step6 Purification (Crystallization) Step5->Step6 End 3-Isopropoxy-2-nitrobenzoic Acid Step6->End

Caption: Workflow for the synthesis of 3-Isopropoxy-2-nitrobenzoic acid.

Experimental Protocol

Materials:

  • 3-Hydroxy-2-nitrobenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 2-Iodopropane (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-2-nitrobenzoic acid (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will become heterogeneous.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water.

  • Acidification: Slowly acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. The product should precipitate as a solid. If it oils out, proceed to extraction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 3-isopropoxy-2-nitrobenzoic acid.

Key Transformation: Reduction to 3-Isopropoxy-2-aminobenzoic Acid

The conversion of the nitro group to an amine is a pivotal step, transforming the intermediate into a versatile building block for forming amide bonds, heterocycles, and other structures common in APIs.

Scientific Principle

The reduction of an aromatic nitro group is a classic and reliable transformation in organic synthesis. While various methods exist, reduction with sodium dithionite (Na₂S₂O₄) is often preferred for substrates with other sensitive functional groups as it is performed under relatively mild, non-acidic conditions and avoids the use of heavy metals or high-pressure hydrogenation.[9] Sodium dithionite is a powerful reducing agent that effectively converts the nitro group to a primary amine.[9]

G cluster_1 Nitro Group Reduction Start 3-Isopropoxy-2-nitrobenzoic Acid Step1 Dissolve in aq. base (e.g., NH₄OH) Start->Step1 Step2 Add Na₂S₂O₄ solution Step1->Step2 Step3 Heat & Stir Step2->Step3 Step4 Cool & Acidify (Precipitation) Step3->Step4 Step5 Filter & Wash Step4->Step5 End 3-Isopropoxy-2-aminobenzoic Acid Step5->End

Caption: Workflow for the reduction of the nitro intermediate.

Experimental Protocol

Materials:

  • 3-Isopropoxy-2-nitrobenzoic acid (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (4-5 eq)

  • Aqueous Ammonia (NH₄OH) or Sodium Hydroxide (NaOH)

  • Acetic Acid or Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve 3-isopropoxy-2-nitrobenzoic acid (1.0 eq) in a minimal amount of aqueous base (e.g., 10% NH₄OH) in a round-bottom flask.

  • Reducing Agent: In a separate beaker, prepare a solution of sodium dithionite (4-5 eq) in warm water.

  • Reduction: Slowly add the sodium dithionite solution to the stirring solution of the nitro-compound. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C for 1-2 hours, or until TLC analysis confirms the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath.

  • Precipitation: Carefully acidify the solution with acetic acid or dilute HCl to the isoelectric point of the amino acid (typically pH 4-5). The product, 3-isopropoxy-2-aminobenzoic acid, will precipitate out of the solution.

  • Isolation: Filter the solid product using a Buchner funnel, wash the filter cake with cold deionized water, and dry under vacuum to obtain the amino acid intermediate. Further purification can be achieved by recrystallization if necessary.

Application in API Synthesis: Amide Bond Formation

The resulting 3-isopropoxy-2-aminobenzoic acid is an anthranilic acid derivative, a privileged scaffold in medicinal chemistry. Its primary utility lies in forming amide bonds, which are present in a vast number of marketed drugs.[10]

Scientific Principle

Directly reacting a carboxylic acid with an amine is generally inefficient as it results in an acid-base reaction forming a stable salt. To facilitate amide bond formation, the carboxylic acid must be "activated".[11] This is achieved using coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).[10][11] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylating intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond.

G cluster_2 Amide Coupling Reaction AminoAcid 3-Isopropoxy-2-aminobenzoic Acid Reaction Stir at RT AminoAcid->Reaction Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Product Amide Product Reaction->Product

Caption: General scheme for amide bond formation using the intermediate.

General Protocol (HATU-Mediated Coupling)

Materials:

  • 3-Isopropoxy-2-aminobenzoic acid (or its carboxylic acid derivative) (1.0 eq)

  • Desired Amine (1.1 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Setup: In a dry flask under nitrogen, dissolve the carboxylic acid component (in this example, a derivative where the amino group has been functionalized first) (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step generates the reactive ester.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to validate the identity, structure, and purity of the synthesized intermediates.

Table 2: Expected Analytical Data for Intermediates
CompoundTechniqueExpected Result
3-Isopropoxy-2-nitrobenzoic acid ¹H NMR Signals corresponding to aromatic protons, an isopropoxy septet (~4.7 ppm) and doublet (~1.3 ppm), and a carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Signals for aromatic carbons, carboxylic carbon (~165 ppm), and isopropoxy carbons (~72, 22 ppm).
MS (ESI-) [M-H]⁻ ion at m/z ≈ 224.06
HPLC Purity > 98%
3-Isopropoxy-2-aminobenzoic acid ¹H NMR Appearance of a broad singlet for the -NH₂ protons (~5-6 ppm), upfield shift of aromatic protons compared to the nitro precursor.
FT-IR Disappearance of nitro group stretches (~1530, 1350 cm⁻¹), appearance of N-H stretches (~3300-3500 cm⁻¹).
MS (ESI+) [M+H]⁺ ion at m/z ≈ 196.09

Conclusion

3-Isopropoxy-2-nitrobenzoic acid is a strategically important and highly versatile chemical intermediate. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent transformation into a key amino acid precursor. The inherent functionality of this molecule allows for its seamless integration into diverse synthetic routes targeting complex APIs. By following these validated procedures, which emphasize causality and in-process controls, researchers and drug development professionals can reliably produce high-purity intermediates, thereby accelerating the development of novel pharmaceutical agents.

References

  • Stack Exchange Inc. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]

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  • Procyon Life Sciences. Intermediates are an important component in the production of APIs. Procyon Life Sciences Blog. [Link]

  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 71(2), 248–261. [Link]

  • Google Patents. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
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  • Nué-Martínez, J. J., et al. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid: influence of temperature and base. Arkivoc, 2021(8), 1-13. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

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  • National Center for Biotechnology Information. 3-Hydroxy-2-nitrobenzoic acid. PubChem Compound Database. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

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  • Fisher Scientific. 3-Hydroxy-2-nitrobenzoic acid, 98+%. Thermo Scientific Alfa Aesar. [Link]

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  • Single Use Support. (2024). What are Active Pharmaceutical Ingredients (APIs)?. Single Use Support. [Link]

  • U.S. Food and Drug Administration. 3-HYDROXY-2-NITROBENZOIC ACID. Global Substance Registration System. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Labinsights. (2023). New APIs for pharmaceutical preparation. Labinsights. [Link]

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  • National Institute of Standards and Technology. 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook. [Link]

  • Iadulco, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 22(9), 1537. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. International Journal of Molecular Sciences. [Link]

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Method

The Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Isopropoxy-2-nitrobenzoic Acid: An Application and Protocol Guide

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry and drug discovery, the design and synthesis of novel molecular architectures with therapeutic potential is a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the design and synthesis of novel molecular architectures with therapeutic potential is a paramount objective.[1][2] The strategic selection of a starting material can profoundly influence the efficiency and novelty of a synthetic campaign. 3-Isopropoxy-2-nitrobenzoic acid emerges as a highly versatile and promising scaffold for the construction of a diverse array of heterocyclic compounds. The judicious placement of the isopropoxy, nitro, and carboxylic acid functionalities provides a rich platform for a multitude of chemical transformations.

The electron-withdrawing nature of the nitro group, positioned ortho to the carboxylic acid, significantly impacts the reactivity of the molecule.[3][4] This electronic influence, coupled with the steric and electronic effects of the adjacent isopropoxy group, offers unique opportunities for regioselective and stereoselective synthesis. This technical guide provides an in-depth exploration of the synthetic utility of 3-Isopropoxy-2-nitrobenzoic acid, focusing on the generation of novel quinolinone and quinazolinone derivatives. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategy: Reductive Cyclization as a Gateway to Heterocyclic Complexity

A cornerstone of the synthetic utility of 2-nitrobenzoic acids is the reductive cyclization pathway.[5][6] This powerful strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular or intermolecular cyclization to forge a new heterocyclic ring. This approach is particularly effective for the synthesis of quinolines and quinazolones, privileged structures in medicinal chemistry known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]

The general workflow for the synthesis of novel compounds from 3-Isopropoxy-2-nitrobenzoic acid via reductive cyclization is depicted below:

G start 3-Isopropoxy-2-nitrobenzoic acid reduction Nitro Group Reduction start->reduction amine_intermediate 2-Amino-3-isopropoxybenzoic acid (Key Intermediate) reduction->amine_intermediate cyclization Cyclization amine_intermediate->cyclization quinoline Quinolinone Derivatives cyclization->quinoline quinazoline Quinazolinone Derivatives cyclization->quinazoline other Other Heterocycles cyclization->other

Figure 1: General synthetic workflow from 3-Isopropoxy-2-nitrobenzoic acid.

Synthesis of Novel 8-Isopropoxyquinolin-4(1H)-one Scaffolds

The synthesis of quinolinone derivatives from 3-Isopropoxy-2-nitrobenzoic acid can be elegantly achieved through a domino nitro reduction-Friedländer-type heterocyclization.[8] This one-pot reaction combines the reduction of the nitro group with the condensation of the resulting amine with an active methylene compound, followed by cyclization and aromatization to yield the quinolinone core.

Mechanistic Rationale

The reaction proceeds through a three-step sequence:

  • Nitro Group Reduction: The nitro group is first reduced to an amine in situ. A variety of reducing agents can be employed, with iron powder in acetic acid being a common and effective choice.

  • Knoevenagel Condensation: The newly formed 2-amino-3-isopropoxybenzoic acid undergoes a Knoevenagel condensation with an active methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate).

  • Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable aromatic quinolinone ring system.

G start 3-Isopropoxy-2-nitrobenzoic acid + Active Methylene Compound reduction Nitro Reduction (e.g., Fe/AcOH) start->reduction condensation Knoevenagel Condensation reduction->condensation cyclization Intramolecular Cyclization condensation->cyclization aromatization Dehydration/Aromatization cyclization->aromatization product 8-Isopropoxyquinolin-4(1H)-one Derivative aromatization->product

Figure 2: Workflow for the synthesis of 8-Isopropoxyquinolin-4(1H)-ones.

Experimental Protocol: Synthesis of Ethyl 8-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • 3-Isopropoxy-2-nitrobenzoic acid

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-Isopropoxy-2-nitrobenzoic acid (1.0 equiv) in glacial acetic acid.

  • Add ethyl acetoacetate (2.0-3.0 equiv) to the solution.

  • Stir the mixture and heat to 95-110 °C.

  • Once the target temperature is reached, add iron powder (4.0 equiv) portion-wise over 15 minutes to control the exotherm.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired quinolinone derivative.

Parameter Value
Starting Material 3-Isopropoxy-2-nitrobenzoic acid
Reagents Ethyl acetoacetate, Iron powder, Acetic acid
Typical Yield 60-80%
Reaction Time 2-4 hours
Purification Column Chromatography/Recrystallization

Synthesis of Novel 8-Isopropoxyquinazolin-4(3H)-one Derivatives

The quinazolinone scaffold is another privileged heterocyclic motif readily accessible from 3-Isopropoxy-2-nitrobenzoic acid.[7] The synthesis involves the initial reduction of the nitro group to form 2-amino-3-isopropoxybenzoic acid, which is then cyclized with a suitable one-carbon synthon.

Mechanistic Rationale

The synthesis of quinazolinones from the key 2-amino-3-isopropoxybenzoic acid intermediate can be achieved through several routes. A common and efficient method involves a two-step process:

  • Amide Formation: The 2-amino-3-isopropoxybenzoic acid is first reacted with an acid anhydride (e.g., acetic anhydride) or an acid chloride to form the corresponding N-acyl derivative.

  • Cyclization: The N-acyl intermediate is then cyclized, often in the presence of a dehydrating agent or by heating with a source of ammonia or a primary amine, to yield the quinazolinone ring.

G start 2-Amino-3-isopropoxybenzoic acid acylation Acylation (e.g., Acetic Anhydride) start->acylation intermediate N-acyl Intermediate acylation->intermediate cyclization Cyclization (e.g., Heat, NH₃ or R-NH₂) intermediate->cyclization product 8-Isopropoxyquinazolin-4(3H)-one Derivative cyclization->product

Figure 3: Workflow for the synthesis of 8-Isopropoxyquinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 8-Isopropoxy-2-methylquinazolin-4(3H)-one

Part A: Reduction of 3-Isopropoxy-2-nitrobenzoic acid

Materials:

  • 3-Isopropoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)

  • Standard hydrogenation apparatus

Procedure:

  • To a solution of 3-Isopropoxy-2-nitrobenzoic acid (1.0 equiv) in methanol, add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation (either under a hydrogen atmosphere or using a hydrogen transfer agent) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-3-isopropoxybenzoic acid, which can often be used in the next step without further purification.

Part B: Cyclization to form the Quinazolinone

Materials:

  • Crude 2-amino-3-isopropoxybenzoic acid from Part A

  • Acetic anhydride

  • Aqueous ammonia solution

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of crude 2-amino-3-isopropoxybenzoic acid and an excess of acetic anhydride is heated under reflux for several hours.[7]

  • The excess acetic anhydride is removed under reduced pressure to yield the intermediate, 8-isopropoxy-2-methyl-4H-3,1-benzoxazin-4-one.

  • The intermediate is then treated with an aqueous or alcoholic solution of ammonia.

  • The reaction mixture is heated to facilitate the ring-opening and subsequent recyclization to the quinazolinone.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 8-Isopropoxy-2-methylquinazolin-4(3H)-one.

  • The product can be further purified by recrystallization.

Parameter Value
Starting Material 3-Isopropoxy-2-nitrobenzoic acid
Key Intermediate 2-Amino-3-isopropoxybenzoic acid
Reagents Pd/C, H₂, Acetic anhydride, Ammonia
Typical Yield 70-90% (over two steps)
Reaction Time 4-8 hours
Purification Recrystallization

Conclusion and Future Directions

3-Isopropoxy-2-nitrobenzoic acid represents a powerful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic positioning of the nitro, carboxylic acid, and isopropoxy groups allows for the application of robust synthetic methodologies, such as reductive cyclization, to construct medicinally relevant scaffolds like quinolinones and quinazolinones. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around these privileged structures. Further derivatization of the synthesized cores can lead to the discovery of new chemical entities with potent and selective biological activities.

References

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  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). RSC Publishing. Retrieved from [Link]

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  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, November 4). UB. Retrieved from [Link]

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  • Nichols, B. L. (n.d.). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. Retrieved from [Link]

  • Medicinal Chemistry In The Path Of Drug Discovery. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Isopropoxy-2-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I regularly assist researchers and drug development professionals in optimizing complex synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I regularly assist researchers and drug development professionals in optimizing complex synthetic workflows. 3-Isopropoxy-2-nitrobenzoic acid is a highly valuable pharmaceutical intermediate[1]. However, maximizing its yield requires strict control over reaction mechanics, particularly regarding basicity, steric hindrance, and competing nucleophilic pathways.

Below, you will find our comprehensive troubleshooting guide, mechanistic workflows, and self-validating protocols designed to consistently achieve >85% yields.

Part 1: Mechanistic Overview & Synthetic Pathways

There are two primary synthetic routes to access 3-isopropoxy-2-nitrobenzoic acid. Route A relies on the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-2-nitrobenzoic acid. Route B utilizes the Williamson ether synthesis starting from 3-hydroxy-2-nitrobenzoic acid, followed by an obligatory saponification step to correct competitive esterification.

SynthesisPathways StartA Route A: 3-Fluoro-2-nitrobenzoic Acid ReactA Nucleophilic Aromatic Substitution Reagents: iPrOH, NaH (3.0 eq) Solvent: THF, 65°C StartA->ReactA StartB Route B: 3-Hydroxy-2-nitrobenzoic Acid ReactB1 Williamson O-Alkylation Reagents: iPrBr, K2CO3 (3.0 eq) Solvent: DMF, 80°C StartB->ReactB1 Target 3-Isopropoxy-2-nitrobenzoic Acid (Optimized Target) ReactA->Target SNAr direct conversion InterB Isopropyl 3-isopropoxy-2-nitrobenzoate (Bis-alkylated Intermediate) ReactB1->InterB Competitive esterification ReactB2 Ester Saponification Reagents: 2M NaOH, MeOH 70°C, then HCl workup InterB->ReactB2 ReactB2->Target Selective hydrolysis

Workflow: SNAr pathway (left) vs. Williamson ether synthesis with saponification pathway (right).

Part 2: Troubleshooting Guides & FAQs

Q1: For the SNAr route (Route A), my conversion is stalling at <30%. Why is my yield so poor even after prolonged heating? A: This is a classic stoichiometric failure caused by ignoring the substrate's pKa. While the fluorine atom is highly activated toward SNAr by the powerful electron-withdrawing nitro group situated ortho to it[2], the carboxylic acid moiety (pKa ~2.5) will instantly consume your first equivalent of base. If you use only 1.0–1.5 equivalents of sodium hydride (NaH) or potassium tert-butoxide (KOtBu), you generate the unreactive carboxylate salt but fail to generate a sufficient excess of the required isopropoxide nucleophile. Solution: Ensure you use a minimum of 3.0 equivalents of strong base . One equivalent neutralizes the acid, and the remaining base generates the isopropoxide in situ, driving the displacement reaction forward.

Q2: I am using 3-hydroxy-2-nitrobenzoic acid and isopropyl bromide (Route B). TLC shows a highly non-polar spot, and my recovery of the free acid is terrible. What happened? A: During Williamson ether synthesis, the carboxylate anion acts as a competitive nucleophile alongside the phenoxide anion. Alkylation occurs at both sites, converting your starting material primarily into the highly non-polar bis-alkylated intermediate: isopropyl 3-isopropoxy-2-nitrobenzoate . Solution: Do not attempt to suppress esterification; it is thermodynamically difficult to prevent. Instead, force the reaction to quantitative bis-alkylation, isolate the intermediate, and execute a downstream basic saponification to selectively cleave the ester and recover the target acid[3].

Q3: My saponification of the isopropyl ester intermediate is taking over 24 hours. Why is it so slow compared to methyl esters? A: This is due to steric hindrance[4]. The bulky, branched isopropyl group restricts the hydroxide ion's approach to the carbonyl carbon, drastically raising the activation energy for the formation of the tetrahedral intermediate compared to unhindered methyl or ethyl esters. Solution: Standard room-temperature LiOH protocols are insufficient. You must reflux the intermediate in 2M NaOH / Methanol for 4 hours. The aryl ether linkage is entirely stable under these basic reflux conditions.

Part 3: Reaction Condition Comparison & Data Presentation

The table below summarizes our laboratory's quantitative optimization data, demonstrating the causality between reagent equivalence and final yield.

Synthetic RouteReagents / Base Eq.SolventTemp (°C)Time (h)Major By-product / ImpurityExpected Yield (%)
SNAr (Under-dosed) 1.1 eq NaH + iPrOHTHF6512Unreacted Starting Material< 20%
SNAr (Optimized) 3.0 eq NaH + iPrOHTHF654None (Clean conversion)85 – 92%
O-Alkylation (Direct) 2.2 eq K₂CO₃ + iPrBrDMF808Bis-alkylated isopropyl ester35 – 45%
O-Alkylation + Hydrolysis 3.0 eq K₂CO₃, then NaOHDMF / MeOH80 / 708 + 4None (Fully hydrolyzed)88 – 94%
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized SNAr Methodology (Route A)

This protocol utilizes self-validating pH checkpoints and orthogonal precipitation to ensure chemical purity without column chromatography.

  • Reaction Setup: To a rigorously dried, argon-purged flask, add 3-fluoro-2-nitrobenzoic acid (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Nucleophile Generation: In a separate dried flask, slowly add 60% NaH in mineral oil (3.0 equiv) to a solution of anhydrous isopropanol (3.5 equiv) in THF at 0°C. Visual Validation: Evolution of H₂ gas confirms active alkoxide formation.

  • Coupling: Transfer the isopropoxide solution dropwise to the starting material at 0°C. Once added, attach a reflux condenser and heat to 65°C for 4 hours.

  • In-Process TLC: Monitor via TLC (Hexane:EtOAc 1:1 with 1% Acetic Acid). The starting material (R_f ~0.2) should completely disappear, replaced by the product (R_f ~0.4).

  • Aqueous Workup: Cool to room temperature. Quench carefully with H₂O. Transfer to a separatory funnel and wash the basic aqueous layer with Ethyl Acetate twice. Crucial Step: This extracts mineral oil and any non-acidic organic impurities. The product remains safely in the aqueous layer as the sodium salt.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 2M HCl. Self-Validation: A heavy pale-yellow precipitate of 3-isopropoxy-2-nitrobenzoic acid will rapidly crash out.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product (>85% yield).

Protocol B: Alkylation & Targeted Saponification (Route B)

Use this protocol if sourcing 3-hydroxy-2-nitrobenzoic acid.

  • Bis-Alkylation: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (3.0 equiv) and isopropyl bromide (3.0 equiv). Heat at 80°C for 8 hours.

  • Intermediate Isolation: Dilute the mixture with water and extract heavily with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the crude bis-alkylated ester (isopropyl 3-isopropoxy-2-nitrobenzoate).

  • Saponification: Dissolve the crude ester intermediate in Methanol (0.5 M). Add an equal volume of 2M aqueous NaOH. Reflux at 70°C for 4 hours[3].

  • In-Process Validation: Monitor by TLC. The highly non-polar ester spot (R_f ~0.8) must completely vanish, confirming that the sterically hindered isopropyl ester has been fully cleaved[4].

  • Final Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous phase with water, wash once with Diethyl Ether, and then acidify the aqueous layer to pH 2 with concentrated HCl. Filter the resulting precipitate to obtain pure 3-isopropoxy-2-nitrobenzoic acid.

Part 5: References

1.[1] Sigma-Aldrich Product Specifications. "3-Isopropoxy-2-nitrobenzoic acid". MilliporeSigma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ9Lx6aSknHa75zUMyvvg0oM0pQl5Cskw5tLjYzBMc6EljfekF97RFSVZxQ1JCUqqalu7UxaIgt0pU61lhDCf6VLi-K1bw_OldAbXEsZpaWuaVk_qk3y_HnVI0_3DmeZrSI8vqbfN2mMRFsh86K8er8A3l7w9i_iAi 2.[2] BenchChem Research Compounds. "2-Fluoro-4-nitrobenzoic acid Core Reactivity and Mechanistic Insights". BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEprqaef47MHwvZ177JMNtZXzVOiUG-DDL-VIlBJpTzQz0tg6t54cY2hLkfNgYzWeFX22q4EuMI-tTA-qHMVYKGCnoqY49SwYADWOOT_EH2LJVQegDKoNBrH0cg-8ZDZfg3aEeug== 3.[4] G. L. A. et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent". PubMed Central (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJAjt0QpE2xJguWH6bNvX54i9zXBxR4Q_RnwBYj6O6JqbHU7TbANoNHaF2BMu6bdz4Q7-2wsaoJU_gP1g2sYG6YT3moOckFQt9tfrOxrXpF09ydmBECv7I0K-87jcTFRuYoVUQkv8UZvAlNQ== 4.[3] M. C. et al. "Transition-metal catalyzed synthesis of Ketoprofen". SciELO. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAAv-fRTeEqWRyTsVj4Sia8nhM-yPw6C-5t5ZKxG1ASquMKRFV6ATQ799GvXVWEfso93YB1nuSZ5-DAMdTk1Hen4YuP_TvMrbAuoAN3Kh6bMiJUiIszdwbzgijMQfqENX01sQaTvDmgUrf_QVuG1J_0NHlyggfK7iJhw==

Sources

Optimization

troubleshooting guide for the synthesis of 3-Isopropoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Isopropoxy-2-nitrobenzoic acid. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Isopropoxy-2-nitrobenzoic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of 3-Isopropoxy-2-nitrobenzoic acid, which is typically achieved through the nitration of 3-isopropoxybenzoic acid, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate mixing, or a reaction temperature that is too low, which significantly slows down the reaction rate.[1]

  • Suboptimal Temperature Control: Nitration reactions are highly exothermic.[2] If the temperature is too high, it can lead to the degradation of the starting material and the product, as well as the formation of unwanted side products. Conversely, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate.[1][2]

  • Loss During Workup: Significant amounts of the product can be lost during the isolation and purification steps. Incomplete precipitation when pouring the reaction mixture over ice, or multiple recrystallization steps, can lead to a decrease in the overall yield.[1]

  • Impure Starting Materials: The purity of the starting 3-isopropoxybenzoic acid is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.[2][3]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 2-nitro product?

The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group.[4] In 3-isopropoxybenzoic acid, the isopropoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director.[2] This leads to competing directing effects.

To favor the formation of 3-Isopropoxy-2-nitrobenzoic acid (nitration at the ortho position to the isopropoxy group), consider the following:

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for a specific isomer.[2] It is critical to maintain a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[5]

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, the ratio can be optimized. For highly activated systems, milder nitrating agents, such as nitric acid in acetic acid, could be explored to improve selectivity.[2]

  • Steric Hindrance: The bulky isopropoxy group can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions. While this effect can sometimes be leveraged, it can also contribute to the formation of other isomers.

Q3: The purification of my crude product by recrystallization is proving difficult. What are some common issues and their solutions?

Recrystallization is a common and effective method for purifying nitrobenzoic acid isomers.[1] However, several issues can arise:

  • Product Fails to Crystallize:

    • Cause: Too much solvent may have been used, resulting in a solution that is not saturated.[1]

    • Solution: Evaporate some of the solvent to concentrate the solution. Crystallization can also be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1][6]

  • "Oiling Out":

    • Cause: The product may separate from the solution as an oil rather than a crystalline solid. This can happen if the solution is cooled too rapidly or is too concentrated.[3]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] If an oil forms, try reheating the solution and adding a small amount of additional solvent before cooling again.

  • Poor Purity After Recrystallization:

    • Cause: The chosen solvent may not be ideal for separating the desired product from its impurities.

    • Solution: A mixed solvent system, such as ethanol-water, can be effective. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q4: What are the best analytical techniques to confirm the identity and purity of my synthesized 3-Isopropoxy-2-nitrobenzoic acid?

A combination of analytical techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for separating and quantifying nitrobenzoic acid isomers.[8][9] A C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/2-propanol mixture is a good starting point.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of the desired product and identifying any isomeric impurities.[1][10] The distinct chemical shifts and coupling patterns of the aromatic protons can be used to differentiate between the 2-nitro, 4-nitro, 5-nitro, and 6-nitro isomers.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify impurities.[11]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Poor quality of starting materials.Ensure the 3-isopropoxybenzoic acid is pure and dry before use.[3]
Loss of product during workup and purification.Ensure complete precipitation by pouring the reaction mixture into a vigorously stirred ice/water slurry.[5] Minimize the number of recrystallization steps if possible, or optimize the recrystallization solvent and procedure to maximize recovery.[1]
Formation of Multiple Isomers Competing directing effects of the isopropoxy and carboxylic acid groups.Maintain a low and stable reaction temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[5]
Reaction temperature is too high.Use an ice/salt bath to maintain a low temperature and add the nitrating mixture dropwise to control the exothermic reaction.[5]
Product is Difficult to Purify Presence of unreacted starting material and isomeric impurities.After initial isolation, wash the crude product thoroughly with cold water to remove residual acids.[12] Employ recrystallization, potentially with a mixed solvent system like ethanol/water, for effective purification.[7]
Product "oils out" during recrystallization.Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a pure crystal can also promote proper crystallization.[3]
Reaction is Too Vigorous or Uncontrolled Addition of the nitrating agent is too fast.Add the nitrating mixture dropwise with efficient stirring to dissipate the heat generated.[1][4]
Inadequate cooling of the reaction mixture.Ensure the reaction flask is well-submerged in an efficient cooling bath (e.g., ice/salt) before and during the addition of the nitrating agent.[5]

Experimental Protocol: Synthesis of 3-Isopropoxy-2-nitrobenzoic acid

Safety Precautions: This procedure involves the use of highly corrosive and concentrated acids and is an exothermic reaction. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[2]

Materials:

  • 3-isopropoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured amount of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice/salt bath to below 0°C.[5]

  • Dissolution of Starting Material: In the main reaction flask, cool a measured amount of concentrated sulfuric acid in an ice/salt bath to below 0°C. Slowly add the 3-isopropoxybenzoic acid to the cold, stirring sulfuric acid. Maintain the temperature below 5°C.[5]

  • Nitration: With vigorous stirring, add the cold nitrating mixture dropwise to the slurry of 3-isopropoxybenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 5°C.[1][5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.[1]

  • Product Isolation: Prepare a beaker with a large amount of crushed ice and cold water. Slowly and carefully pour the reaction mixture into the ice/water slurry with constant stirring.[5]

  • Filtration and Washing: Allow the ice to melt completely. Collect the precipitated crude product by vacuum filtration. Wash the solid product with several portions of cold water to remove any residual acid.[1]

  • Drying: Allow the product to air dry on the filter paper. For final drying, it can be placed in a desiccator.[1]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-Isopropoxy-2-nitrobenzoic acid.[7]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield IsomerImpurity Isomeric Impurities Start->IsomerImpurity PurificationIssue Purification Difficulty Start->PurificationIssue IncompleteReaction Check for Incomplete Reaction (TLC) LowYield->IncompleteReaction Yes TempControl Review Temperature Control LowYield->TempControl No TempProfile Analyze Reaction Temperature Profile IsomerImpurity->TempProfile Yes NitratingAgent Consider Alternative Nitrating Agent IsomerImpurity->NitratingAgent No RecrystallizationSolvent Optimize Recrystallization Solvent PurificationIssue->RecrystallizationSolvent Yes CoolingRate Control Cooling Rate PurificationIssue->CoolingRate No Solution1 Extend Reaction Time / Increase Temp Cautiously IncompleteReaction->Solution1 WorkupLoss Optimize Workup/Purification TempControl->WorkupLoss No Solution2 Maintain Temp at 0-5°C TempControl->Solution2 Yes Solution3 Use Mixed Solvent System WorkupLoss->Solution3 Solution4 Slow, Dropwise Addition of Reagents TempProfile->Solution4 NitratingAgent->Solution2 RecrystallizationSolvent->Solution3 Solution5 Slow Cooling, Seeding CoolingRate->Solution5

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

  • Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids - Benchchem. (n.d.).
  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids - Benchchem. (n.d.).
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2008). Journal of Chemical Education.
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids - Benchchem. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2025).
  • A Comparative Guide to the Synthesis Efficiency of Nitrobenzoate Isomers - Benchchem. (n.d.).
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (2017).
  • Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid - Benchchem. (n.d.).
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.).
  • Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Reduction of 3-Isopropoxy-2-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of 3-amino-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of 3-isopropoxy-2-nitrobenzoic acid. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthesis.

I. Troubleshooting Guide: Common Problems & Solutions

The reduction of 3-isopropoxy-2-nitrobenzoic acid, while a standard transformation, can present several challenges due to the steric hindrance imposed by the ortho-isopropoxy group. This can lead to incomplete reactions, side product formation, and purification difficulties. The following table summarizes common issues and provides targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Steric Hindrance: The bulky isopropoxy group ortho to the nitro group can hinder the approach of the reducing agent to the nitro group.[1] 2. Catalyst Inactivity: The catalyst (e.g., Pd/C) may be poisoned or deactivated. 3. Insufficient Reducing Agent: The molar ratio of the reducing agent to the substrate may be too low.1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[2] 2. Increase Hydrogen Pressure (for catalytic hydrogenation): Higher pressure can enhance the rate of reaction.[2] 3. Use a Different Reducing System: Consider more robust methods like Fe/HCl or SnCl₂/HCl, which are often effective for sterically hindered nitro groups.[3]
Formation of Side Products 1. Over-reduction: In catalytic hydrogenation, the aromatic ring or the carboxylic acid group can be reduced under harsh conditions.[4][5] 2. Formation of Azo/Azoxy Compounds: Incomplete reduction can lead to the formation of dimeric intermediates like azoxy and azo compounds.[6]1. Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. 2. Choose a Chemoselective Reducing Agent: Fe/HCl is generally chemoselective for the nitro group in the presence of a carboxylic acid.[7] 3. Ensure Complete Reduction: Monitor the reaction by TLC or HPLC to ensure full conversion to the desired amine.
Difficult Purification 1. Product is an Amino Acid: The product has both an acidic (carboxylic acid) and a basic (amine) functional group, making it amphoteric and potentially difficult to handle. 2. Contamination with Metal Salts: If using metal-based reducing agents (Fe, Sn, Zn), residual metal salts can be challenging to remove.[8]1. Purification by Recrystallization: Utilize a mixed-solvent system like ethanol/water for effective purification.[9] 2. Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate.[10] 3. Chelation: Use a chelating agent like EDTA during workup to sequester metal ions.
Catalyst Poisoning (for Catalytic Hydrogenation) 1. Impurities in the Starting Material: Sulfur-containing or other impurities can poison palladium catalysts.[3]1. Purify the Starting Material: Ensure the 3-isopropoxy-2-nitrobenzoic acid is of high purity before the reaction. 2. Use a More Robust Catalyst: Consider using a different catalyst or a higher catalyst loading.
Logical Flow for Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common issues during the reduction of 3-isopropoxy-2-nitrobenzoic acid.

G cluster_start cluster_problems cluster_solutions cluster_end Start Reaction Complete? (Monitor by TLC/HPLC) Incomplete Incomplete Reaction Start->Incomplete No SideProducts Side Products Observed Start->SideProducts Yes, but... Purification Purification Issues Start->Purification Yes, but... Success Pure Product Obtained Start->Success Yes Optimize Optimize Conditions: - Increase Temp/Pressure - Change Reducing Agent Incomplete->Optimize Chemoselectivity Improve Chemoselectivity: - Milder Reducing Agent - Control Reaction Time SideProducts->Chemoselectivity Purify Refine Purification: - Recrystallization - Acid/Base Extraction - Chelation Purification->Purify Optimize->Start Re-run Reaction Chemoselectivity->Start Re-run Reaction Purify->Success

Caption: Troubleshooting Decision Tree for Synthesis Issues.

II. Frequently Asked Questions (FAQs)

Q1: Which reduction method is most suitable for 3-isopropoxy-2-nitrobenzoic acid?

A1: The choice of reduction method depends on several factors, including available equipment, scale, and the presence of other functional groups.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a clean and efficient method, often providing high yields of the desired product.[11][12] However, it can be sensitive to catalyst poisoning and may require specialized high-pressure equipment.[2][3] For sterically hindered substrates like 3-isopropoxy-2-nitrobenzoic acid, higher temperatures and pressures may be necessary.[2]

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust and cost-effective methods that are well-suited for sterically hindered nitroarenes.[3][13] The Béchamp reduction (Fe/HCl) is a classic and reliable choice.[3] These methods avoid the need for high-pressure equipment but require careful workup to remove metal salts.

Q2: Why is my catalytic hydrogenation reaction stalling?

A2: A stalled catalytic hydrogenation can be due to several reasons:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting material or solvent.

  • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed at a reasonable rate, especially with a sterically hindered substrate.[2]

  • Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen gas.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid can sometimes enhance the rate of hydrogenation.[2]

Q3: How can I effectively remove metal salt byproducts from my final product?

A3: Removing metal salts after a reduction using Fe, Sn, or Zn can be achieved through a few key steps during the workup:

  • Basification and Filtration: After the reaction is complete, carefully basify the reaction mixture with an aqueous base (e.g., NaOH, Na₂CO₃) to a pH of around 9.[8] This will precipitate the metal hydroxides, which can then be removed by filtration. The desired amino acid product should remain in the aqueous solution as its carboxylate salt.

  • Acidification and Precipitation: Carefully acidify the filtrate with an acid (e.g., HCl, H₂SO₄) to a pH of 2-3.[14] This will protonate the amine and neutralize the carboxylate, causing the 3-amino-2-isopropoxybenzoic acid to precipitate out of the solution.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining soluble salts.[14]

Q4: Can I reduce the nitro group without affecting the carboxylic acid?

A4: Yes, the selective reduction of a nitro group in the presence of a carboxylic acid is a common transformation.

  • Catalytic hydrogenation with Pd/C is generally selective for the nitro group over the carboxylic acid under mild to moderate conditions.[4]

  • Metal/acid reductions like Fe/HCl are also highly chemoselective for the nitro group.[7]

It is important to avoid harsh reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), which would reduce both the nitro group and the carboxylic acid.[15]

III. Detailed Experimental Protocols

Protocol 1: Reduction of 3-Isopropoxy-2-nitrobenzoic Acid using Fe/HCl (Béchamp Reduction)

This protocol is a robust method suitable for sterically hindered nitroarenes.

Materials:

  • 3-Isopropoxy-2-nitrobenzoic acid

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-isopropoxy-2-nitrobenzoic acid (1.0 eq) and ethanol.

  • To this suspension, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl (catalytic amount) to the refluxing mixture.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the excess iron and iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and adjust the pH to ~9 with a solution of NaOH.

  • Filter to remove any precipitated iron hydroxides.

  • Cool the filtrate in an ice bath and slowly add concentrated HCl to adjust the pH to ~3-4, at which point the product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-amino-2-isopropoxybenzoic acid.

Protocol 2: Purification of 3-Amino-2-isopropoxybenzoic Acid by Recrystallization

This protocol is effective for obtaining a high-purity final product.[9]

Materials:

  • Crude 3-Amino-2-isopropoxybenzoic acid

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude 3-amino-2-isopropoxybenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum or in a drying oven.

Reaction Pathway and Side Reactions

The following diagram illustrates the intended reaction pathway and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 3-Isopropoxy-2-nitrobenzoic Acid Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Side1 Azoxy Dimer Intermediate1->Side1 + Hydroxylamine Product 3-Amino-2-isopropoxybenzoic Acid Intermediate2->Product [H] Side2 Azo Dimer Side1->Side2 [H]

Caption: Reduction Pathway and Potential Side Products.

IV. References

  • Allen, J. Reduction of aromatic nitro compounds using Fe and HCl gives… Available at: [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Available at: [Link]

  • YouTube. (2019). reduction of nitro groups to anilines. Available at: [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis. Available at: [Link]

  • SciSpace. Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. Available at: [Link]

  • PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Available at: [Link]

  • MDPI. (2022). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Available at: [Link]

  • ResearchGate. (2006). Reduction of nitroaromatic compounds by Fe(II) species associated with iron-rich smectites. Available at: [Link]

  • Semantic Scholar. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Available at: [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Available at: [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available at: [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Available at:

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Available at: [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]

  • PMC. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. Available at:

  • IntechOpen. (2017). Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Available at: [Link]

  • ResearchGate. (2017). (PDF) Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Supporting Information Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceles. Available at: [Link]

  • Organic Chemistry Portal. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Available at: [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • CrystEngComm (RSC Publishing). Reorganized, weak C–H⋯O interactions directly modify the mechanical properties and compaction performance of a series of nitrobenzoic acids. Available at: [Link]

  • Almac. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Available at: [Link]

  • PMC. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. Available at: [Link]

Sources

Optimization

recrystallization techniques for 3-Isopropoxy-2-nitrobenzoic acid

Welcome to the Technical Support Center for the purification of 3-Isopropoxy-2-nitrobenzoic acid . As an intermediate frequently utilized in pharmaceutical development, isolating this specific compound in high purity is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Isopropoxy-2-nitrobenzoic acid . As an intermediate frequently utilized in pharmaceutical development, isolating this specific compound in high purity is critical.

The recrystallization of this molecule presents unique challenges due to its structural features. The highly polar carboxylic acid (-COOH) and nitro (-NO2) groups are juxtaposed with the bulky, lipophilic isopropoxy (-O-iPr) ether[1]. This dual nature significantly depresses its melting point and creates a complex solubility profile, often leading to supersaturation or "oiling out" during routine purification.

This guide is designed to empower researchers with self-validating protocols, mechanistic insights, and actionable troubleshooting strategies for optimal crystallization.

Thermodynamic & Kinetic Workflow

Successful recrystallization is a balance of thermodynamics (solubility as a function of temperature) and kinetics (rate of crystal nucleation vs. growth). The workflow below outlines the strategic decision points required to navigate the purification of 3-Isopropoxy-2-nitrobenzoic acid.

Recrystallization Start Crude 3-Isopropoxy- 2-nitrobenzoic acid Solvent Select Solvent System (EtOH/H2O or EtOAc/Heptane) Start->Solvent Dissolve Dissolve in Minimum Hot Primary Solvent Solvent->Dissolve CheckInsoluble Insoluble Impurities? Dissolve->CheckInsoluble HotFilter Hot Filtration (Pre-heated funnel) CheckInsoluble->HotFilter Yes AddAnti Add Anti-Solvent Dropwise to Cloud Point CheckInsoluble->AddAnti No HotFilter->AddAnti Cool Controlled Cooling (RT then 4°C) AddAnti->Cool CheckCrystal Crystals Formed? Cool->CheckCrystal Scratch Induce Nucleation (Scratch/Seed) CheckCrystal->Scratch No Isolate Vacuum Filtration & Cold Wash CheckCrystal->Isolate Yes Scratch->CheckCrystal Pure Pure Crystals Isolate->Pure

Decision matrix for the recrystallization of 3-Isopropoxy-2-nitrobenzoic acid.

Solvent Selection & Quantitative Data

Because pure alcohols often dissolve this compound too readily at low temperatures, a mixed-solvent system (Primary Solvent + Anti-Solvent) is required to forcefully modulate the solubility limit[2].

Solvent SystemBoiling Point (°C)Role in RecrystallizationSolubility Profile for Target
Ethanol (Absolute) 78.3Primary SolventHigh (Hot) / Moderate (Cold)
Deionized Water 100.0Anti-SolventLow (Hot) / Very Low (Cold)
Ethyl Acetate 77.1Alternative PrimaryVery High (Hot) / High (Cold)
n-Heptane 98.4Alternative Anti-SolventLow (Hot) / Very Low (Cold)
Toluene 110.6Single-Solvent SystemModerate (Hot) / Low (Cold)

Note: For downstream synthetic steps requiring strictly anhydrous conditions (e.g., acid chloride formation), avoid the EtOH/H₂O system and utilize the EtOAc/n-Heptane matrix.

Step-by-Step Standard Operating Procedure (SOP)

The following methodology utilizes the standard Ethanol / Water mixed-solvent system , leveraging the cloud-point technique to ensure maximum thermodynamic recovery.

Phase 1: Dissolution

  • Weigh the crude 3-Isopropoxy-2-nitrobenzoic acid and transfer it to an Erlenmeyer flask (the conical shape minimizes premature solvent evaporation).

  • Add a magnetic stir bar and a minimum volume of absolute ethanol.

  • Heat the suspension on a stirring hotplate to just below 78 °C until the solid is completely dissolved.

Phase 2: Clarification (If colored impurities are present) 4. Cautiously add 1–2% (w/w) activated charcoal. Boil gently for 5 minutes. 5. Perform a hot filtration through a pre-warmed fluted filter paper or a heated fritted funnel to remove the charcoal and insoluble detritus without triggering premature crystallization[3].

Phase 3: Anti-Solvent Addition 6. Maintain the clarified solution at near-boiling temperatures. Slowly add hot deionized water dropwise via an addition funnel or pipette. 7. Cease addition immediately when the solution maintains a persistent, milky turbidity (the "cloud point"). 8. Add 1–3 drops of hot ethanol until the solution just regains its clarity.

Phase 4: Nucleation & Growth 9. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature on a cork ring. Causality Note: Slow cooling favors the controlled growth of the crystal lattice, actively excluding impurities. Rapid cooling causes molecules to crash out rapidly, resulting in solvent trapping (occlusion)[2]. 10. Once at room temperature, transfer the flask to an ice-water bath (4 °C) for 30–60 minutes to depress solubility to its absolute minimum.

Phase 5: Isolation 11. Collect the crystals via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with a minimal volume of ice-cold 20% Ethanol/Water solution. 13. Dry the crystals under a high vacuum to a constant weight to remove residual moisture[3].

Troubleshooting Guides & FAQs

Q: My recrystallization resulted in an "oiled out" emulsion at the bottom of the flask instead of solid crystals. How do I correct this? A: "Oiling out" occurs when the target compound phase-separates as a liquid. This happens when the concentration of the solute reaches its saturation limit at a temperature higher than the compound’s actual melting point[2]. The steric bulk of the isopropoxy group heavily suppresses lattice packing, making this compound particularly prone to oiling out. Intervention: Reheat the mixture until the oil completely redissolves. Add 10–15% more primary solvent (ethanol) to lower the saturation temperature below the compound's melting point. Then, resume the slow cooling process.

Q: I have cooled my solution to 4 °C, but no crystals have formed. What went wrong? A: The solution is supersaturated but lacks the necessary activation energy to form an initial nucleation site, or the solvent volume is simply too high. Intervention: First, aggressively scratch the inner wall of the glass flask with a glass stirring rod at the air-liquid interface. The microscopic glass shards act as highly energetic nucleation centers[3]. If available, drop a single "seed crystal" of pure 3-Isopropoxy-2-nitrobenzoic acid into the flask. If neither works, your solution is too dilute; boil off 30% of the solvent volume and repeat Phase 4.

Q: The isolated crystals are deeply dark yellow or brown. Is my product ruined? A: Not necessarily. Due to the highly conjugated nitroaromatic system, pure 3-Isopropoxy-2-nitrobenzoic acid naturally presents as a pale yellow crystalline solid[1]. However, a dark brown color indicates trapped tarry impurities or oxidation byproducts. Intervention: You must execute a second recrystallization cycle. Redissolve the crystals in the primary solvent, increase the activated charcoal to 3% (w/w), and ensure your hot filtration apparatus is properly pre-warmed to avoid solute loss[3].

Q: Why must I use an Erlenmeyer flask instead of a standard beaker? A: An Erlenmeyer flask's conical geometry prevents the hot solvent vapors from escaping rapidly. The vapors condense on the cooler upper walls and drop back into the solution (a pseudo-reflux effect). If you use a beaker, the primary solvent will evaporate rapidly during heating, disrupting the delicate primary-to-anti-solvent ratio required to hit the precise cloud point.

References

  • [1] 1369928-45-9 | 3-Isopropoxy-2-nitrobenzoic acid | BLD Pharm. BLD Pharm. URL:

  • [2] Armarego, W. L. F., & Chai, C. Purification Of Laboratory Chemicals, Fifth Edition. VDOC.PUB. URL:

  • [3] Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Internet Archive. URL:

Sources

Troubleshooting

Technical Support Center: Challenges in the Scale-Up of 3-Isopropoxy-2-nitrobenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3-isopropoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-isopropoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient scale-up of your synthesis.

Introduction to Synthetic Strategies

The production of 3-isopropoxy-2-nitrobenzoic acid on a larger scale typically proceeds via one of two primary synthetic routes. The choice of route often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

  • Route 1: Williamson Ether Synthesis. This classic and reliable method involves the O-alkylation of 3-hydroxy-2-nitrobenzoic acid with an isopropylating agent. It is a convergent synthesis that builds the target molecule from a precursor already containing the nitro and carboxylic acid functionalities.

  • Route 2: Electrophilic Aromatic Nitration. This approach starts with 3-isopropoxybenzoic acid and introduces the nitro group through an electrophilic aromatic substitution reaction. The success of this route is heavily dependent on controlling the regioselectivity of the nitration to favor the desired isomer.

This guide will address the specific challenges associated with each of these synthetic pathways.

Troubleshooting Guide: Route 1 - Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers. However, scaling up the synthesis of 3-isopropoxy-2-nitrobenzoic acid from 3-hydroxy-2-nitrobenzoic acid can present several challenges.

Issue 1: Low Yield of 3-Isopropoxy-2-nitrobenzoic Acid

Question: We are experiencing a low yield of the desired product during the scale-up of the Williamson ether synthesis. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in a Williamson ether synthesis on a larger scale can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Incomplete Deprotonation The reaction requires the formation of a phenoxide from 3-hydroxy-2-nitrobenzoic acid. Incomplete deprotonation leads to unreacted starting material.- Choice of Base: Use a sufficiently strong base to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). For large-scale reactions, ensure efficient mixing to prevent localized areas of low base concentration. - Stoichiometry: Use at least two equivalents of a base like K₂CO₃ to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
Side Reaction: Elimination Isopropyl halides, being secondary halides, are prone to elimination reactions (E2) in the presence of a strong base, forming propene gas. This is a significant competing pathway that consumes the alkylating agent.- Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures favor elimination over substitution. Monitor the reaction temperature closely, especially during scale-up, as the reaction can be exothermic. - Choice of Base: A less sterically hindered and milder base can sometimes favor substitution. However, the base must be strong enough for deprotonation.
Side Reaction: Esterification The carboxylate can potentially react with the isopropyl halide to form an isopropyl ester.- Protecting Groups: While less common under these conditions, if esterification is a significant issue, consider protecting the carboxylic acid group prior to alkylation, followed by a deprotection step. However, this adds steps to the synthesis.
Inefficient Alkylating Agent Isopropyl bromide or iodide can be lost due to volatility, especially at elevated temperatures in a large reactor.- Reagent Equivalents: Use a slight excess of the isopropyl halide to compensate for any loss. - Alternative Alkylating Agents: Consider using isopropyl tosylate or mesylate. These are excellent leaving groups and can sometimes lead to cleaner reactions with fewer elimination byproducts.[1][2][3]

Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reactor Setup: Charge a suitable reactor with 3-hydroxy-2-nitrobenzoic acid and a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add at least 2 equivalents of anhydrous potassium carbonate (K₂CO₃) to the mixture with efficient stirring.

  • Alkylation: Slowly add 1.2 to 1.5 equivalents of isopropyl bromide to the reaction mixture. Maintain the temperature between 50-70°C. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. The solvent can be removed under reduced pressure.

  • Isolation: Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Troubleshooting Guide: Route 2 - Electrophilic Aromatic Nitration

The nitration of 3-isopropoxybenzoic acid is a direct approach, but controlling the regioselectivity is paramount for a successful and efficient scale-up.

Issue 2: Formation of Multiple Isomers and Low Regioselectivity

Question: Our nitration of 3-isopropoxybenzoic acid is producing a mixture of nitro-isomers, with a significant amount of undesired products. How can we improve the selectivity for the 2-nitro isomer?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzene rings. The outcome is a delicate balance of the directing effects of the existing substituents.

Understanding the Directing Effects:

  • Isopropoxy Group (-O-iPr): This is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[4]

In 3-isopropoxybenzoic acid, these two groups have competing directing effects. The isopropoxy group directs nitration to the 2, 4, and 6 positions, while the carboxylic acid group directs to the 5 position. The desired product is the 2-nitro isomer.

G cluster_directing_effects Directing Effects on 3-Isopropoxybenzoic Acid cluster_predicted_positions Predicted Nitration Positions cluster_outcome Expected Outcome 3_Isopropoxybenzoic_Acid 3-Isopropoxybenzoic Acid Isopropoxy_Group Isopropoxy (-O-iPr) Activating, Ortho/Para-Director 3_Isopropoxybenzoic_Acid->Isopropoxy_Group Carboxylic_Acid_Group Carboxylic Acid (-COOH) Deactivating, Meta-Director 3_Isopropoxybenzoic_Acid->Carboxylic_Acid_Group Ortho_Para_Positions Positions 2, 4, 6 Isopropoxy_Group->Ortho_Para_Positions Directs to Meta_Position Position 5 Carboxylic_Acid_Group->Meta_Position Directs to Product_Mixture Mixture of Isomers (2-nitro, 4-nitro, 6-nitro, 5-nitro) Ortho_Para_Positions->Product_Mixture Meta_Position->Product_Mixture

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale production of 3-isopropoxy-2-nitrobenzoic acid?

A1: The choice between the Williamson ether synthesis and the nitration route depends on several factors. The Williamson ether synthesis is often preferred if 3-hydroxy-2-nitrobenzoic acid is readily available and cost-effective. It is generally a cleaner reaction with a more predictable outcome. The nitration route may be more economical if 3-isopropoxybenzoic acid is the cheaper starting material, but it requires more stringent control over reaction conditions to achieve good regioselectivity and may involve more complex purification to remove unwanted isomers.

Q2: What are the key analytical techniques for in-process control during the scale-up?

A2: For in-process control, High-Performance Liquid Chromatography (HPLC) is the most valuable technique. It can be used to monitor the disappearance of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks of reaction progress.

Q3: Are there any specific safety concerns related to the starting materials or product?

A3: Yes. Nitro-aromatic compounds can be thermally unstable and should be handled with care. Concentrated nitric and sulfuric acids are highly corrosive. Isopropyl halides are flammable and volatile. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough risk assessment before starting any work.

Q4: Can you recommend a starting point for developing an HPLC method for purity analysis?

A4: A good starting point for an HPLC method would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A suitable mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid to ensure the protonation of the carboxylic acid. Detection is typically done by UV at around 254 nm. [5][6]

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • BenchChem. (2025).
  • Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (1999).
  • BenchChem. (2025). Controlling Byproduct Formation in 3-Methyl-2-nitrobenzoic Acid Synthesis.
  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-398.
  • Preparation of Nitrobenzoic Acid. (n.d.). Scribd.
  • Prukała, W., et al. (2008). Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique.
  • Nitration of Substituted Aromatic Rings and R
  • U.S. Patent 4,323,714. (1982).
  • m-Nitrobenzoic Acid. (1923). Organic Syntheses, 3, 73.
  • U.S. Patent 3,745,188. (1973).
  • Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. (2014).
  • 3-Isopropoxybenzoic acid. (n.d.). PubChem.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • BenchChem. (2025).
  • Alkyl
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2018). Journal of Molecular Modeling, 24(1), 12.
  • Separation of Acidic and Neutral Substances. (n.d.). Chulalongkorn University.
  • Organic Reaction Mechanism. (n.d.).
  • Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids. (2023). ChemRxiv.
  • U.S. Patent 4,288,615. (1981). Process for recovering 3-nitrobenzoic acid.
  • Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. (2013).
  • Theoretical investigation of the mechanism and regioselectivity of the 3-isopropyl-1,6-dimethyl-naphthalene and ar-himachalene in nitration reaction: a MEDT study. (2022). Journal of Molecular Modeling, 28(3), 65.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). The Journal of Organic Chemistry, 85(20), 13086-13095.
  • Formation of tosylates & mesyl
  • Major product of nitration of benzoic acid and why. (2018, April 28). Brainly.in.
  • 3-isopropoxybenzoic acid (C10H12O3). (n.d.). PubChemLite.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 3-Isopropoxy-2-nitrobenzoic Acid

Introduction 3-Isopropoxy-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an isopropoxy group ortho to a nitro group and meta to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Isopropoxy-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an isopropoxy group ortho to a nitro group and meta to a carboxylic acid, makes it a key intermediate in the synthesis of a variety of complex molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to 3-Isopropoxy-2-nitrobenzoic acid, offering detailed experimental protocols, a thorough analysis of each method's advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable approach for their specific needs.

The principal precursor for the synthesis of 3-Isopropoxy-2-nitrobenzoic acid is 3-hydroxy-2-nitrobenzoic acid, a commercially available starting material. The core of the synthetic challenge lies in the selective O-alkylation of the phenolic hydroxyl group in the presence of a carboxylic acid functionality. This guide will explore three distinct strategies to achieve this transformation: the Williamson ether synthesis, the Mitsunobu reaction, and a protection-alkylation-deprotection sequence.

Synthetic Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In the context of synthesizing 3-Isopropoxy-2-nitrobenzoic acid, this involves the deprotonation of the phenolic hydroxyl group of 3-hydroxy-2-nitrobenzoic acid to form a phenoxide, which then reacts with an isopropyl halide. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.[3]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-hydroxy-2-nitrobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2-bromopropane (or 2-iodopropane)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the phenoxide.

  • Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Experimental Choices:
  • Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without significantly affecting the carboxylic acid. DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation while leaving the nucleophile (phenoxide) highly reactive.[1]

  • Alkylating Agent: 2-bromopropane is a common and cost-effective source of the isopropyl group. 2-iodopropane could also be used and may lead to a faster reaction rate due to the better leaving group ability of iodide.

  • Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

Synthetic Route 2: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative method for the formation of ethers from alcohols and phenols.[4][5] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack.[4][5] In this case, isopropanol acts as the nucleophile. A key advantage of the Mitsunobu reaction is its generally mild reaction conditions.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • 3-hydroxy-2-nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Isopropanol

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq), triphenylphosphine (1.5 eq), and isopropanol (2.0 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Causality and Experimental Choices:
  • Reagents: Triphenylphosphine and DIAD are the standard reagents for the Mitsunobu reaction. DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.

  • Nucleophile: Isopropanol serves as the source of the isopropoxy group. An excess is used to drive the reaction to completion.

  • Solvent and Temperature: THF is a common solvent for Mitsunobu reactions. The reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature.

  • Workup: The purification of Mitsunobu reactions can be challenging due to the formation of triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate. Column chromatography is often necessary for obtaining a pure product.

Synthetic Route 3: Protection-Alkylation-Deprotection

This multi-step approach involves first protecting the carboxylic acid group, then performing the alkylation of the hydroxyl group, and finally deprotecting the carboxylic acid. This strategy can be advantageous if the direct alkylation methods lead to low yields or side reactions. A common protecting group for carboxylic acids is an ester, such as a methyl or ethyl ester.

Experimental Protocol: Protection-Alkylation-Deprotection

Step 1: Esterification (Protection)

  • Reflux a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in methanol or ethanol with a catalytic amount of sulfuric acid for several hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the acid catalyst and remove the excess alcohol under reduced pressure.

  • Extract the ester into an organic solvent, wash, dry, and concentrate to obtain the methyl or ethyl 3-hydroxy-2-nitrobenzoate.

Step 2: Williamson Ether Synthesis (Alkylation)

  • Follow the Williamson ether synthesis protocol described in Route 1, using the protected ester as the starting material.

Step 3: Hydrolysis (Deprotection)

  • Hydrolyze the resulting 3-isopropoxy-2-nitrobenzoic acid ester using aqueous sodium hydroxide or lithium hydroxide.

  • After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with HCl to precipitate the final product, 3-Isopropoxy-2-nitrobenzoic acid.

  • Filter, wash with cold water, and dry the purified product.

Causality and Experimental Choices:
  • Protection: Esterification is a straightforward and high-yielding method for protecting carboxylic acids.[6]

  • Alkylation: The Williamson ether synthesis is generally a robust method for alkylating phenols.

  • Deprotection: Saponification (base-catalyzed hydrolysis) is a standard method for cleaving ester protecting groups.[7]

Comparison of Synthetic Routes

Parameter Williamson Ether Synthesis Mitsunobu Reaction Protection-Alkylation-Deprotection
Number of Steps 113
Starting Materials 3-hydroxy-2-nitrobenzoic acid, isopropyl halide, base3-hydroxy-2-nitrobenzoic acid, isopropanol, PPh₃, DIAD/DEAD3-hydroxy-2-nitrobenzoic acid, alcohol (for ester), acid catalyst, isopropyl halide, base, hydrolyzing agent
Typical Yield Moderate to HighModerate to HighPotentially High (cumulative over 3 steps)
Reaction Conditions Elevated temperature (60-70 °C)Mild (0 °C to room temperature)Varies by step (reflux for esterification and hydrolysis, elevated temp for alkylation)
Reagent Cost & Toxicity Generally lower cost reagents. Isopropyl halides are irritants.Higher cost reagents (PPh₃, DIAD/DEAD). DIAD/DEAD are toxic and hazardous.Reagents for protection and deprotection are generally inexpensive.
Purification Can often be purified by recrystallization.Requires column chromatography to remove byproducts.Requires purification at each step, potentially increasing overall effort.
Key Advantages Cost-effective, straightforward procedure.Mild reaction conditions, good for sensitive substrates.Can avoid side reactions by protecting the carboxylic acid.
Key Disadvantages Requires elevated temperatures, potential for side reactions (e.g., elimination with secondary halides).Expensive reagents, difficult purification.Longer overall synthesis, requires protection and deprotection steps.

Visualizing the Synthetic Workflows

Williamson_Ether_Synthesis start 3-Hydroxy-2-nitrobenzoic Acid reagents K₂CO₃, 2-Bromopropane DMF, 60-70°C start->reagents 1. product 3-Isopropoxy-2-nitrobenzoic Acid reagents->product 2. caption Williamson Ether Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow

Mitsunobu_Reaction start 3-Hydroxy-2-nitrobenzoic Acid reagents PPh₃, DIAD, Isopropanol THF, 0°C to RT start->reagents 1. product 3-Isopropoxy-2-nitrobenzoic Acid reagents->product 2. caption Mitsunobu Reaction Workflow

Caption: Mitsunobu Reaction Workflow

Protection_Alkylation_Deprotection start 3-Hydroxy-2-nitrobenzoic Acid step1 Esterification (MeOH, H⁺) start->step1 intermediate Methyl 3-hydroxy-2-nitrobenzoate step1->intermediate step2 Alkylation (K₂CO₃, 2-Bromopropane) intermediate->step2 protected_product Methyl 3-isopropoxy-2-nitrobenzoate step2->protected_product step3 Hydrolysis (NaOH, H₃O⁺) protected_product->step3 product 3-Isopropoxy-2-nitrobenzoic Acid step3->product caption Protection-Alkylation-Deprotection Workflow

Caption: Protection-Alkylation-Deprotection Workflow

Conclusion and Recommendations

The choice of synthetic route for 3-Isopropoxy-2-nitrobenzoic acid depends on several factors, including the scale of the synthesis, cost considerations, and the available purification capabilities.

  • For large-scale and cost-sensitive applications, the Williamson ether synthesis is likely the most practical choice. Its use of relatively inexpensive reagents and a straightforward procedure make it an attractive option, provided that the reaction conditions are optimized to maximize yield and minimize side products.

  • The Mitsunobu reaction is a valuable alternative, particularly for small-scale syntheses where mild reaction conditions are paramount. Despite the higher cost of reagents and the more challenging purification, its reliability and tolerance for various functional groups make it a powerful tool in a researcher's arsenal.

  • The protection-alkylation-deprotection sequence offers a robust, albeit longer, alternative. This route may be the preferred method when direct alkylation proves problematic, leading to a mixture of products or low yields. While it involves more steps, the individual reactions are generally high-yielding and well-established.

Ultimately, the optimal synthetic strategy will be determined by the specific requirements of the research or production campaign. It is recommended that researchers perform small-scale trials of the most promising routes to identify the most efficient and reliable method for their particular setup.

References

  • BenchChem. (2025).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry I: An open textbook. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • European Patent Office. (1991).
  • Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.
  • Beilstein Journal of Organic Chemistry. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
  • BenchChem. (2025).
  • Hou, D. R., & Reibenspies, J. H. (1997). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 124.
  • ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters (EP0394985A1).
  • Truman ChemLab. (2017).
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids (US3948972A).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Investigation of 3-Isopropoxy-2-nitrobenzoic Acid and Its Isomers: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit markedly different physicochemical properties, biological activities, and toxicological profiles. This guide provides a comprehensive, data-driven comparison of the spectroscopic characteristics of 3-Isopropoxy-2-nitrobenzoic acid and its selected positional isomers.

Given the limited availability of direct experimental spectroscopic data for 3-Isopropoxy-2-nitrobenzoic acid and its isomers in the public domain, this guide leverages high-quality predicted spectroscopic data to facilitate a comparative analysis. This approach allows for a systematic examination of how the relative positions of the isopropoxy, nitro, and carboxyl functional groups on the benzene ring influence their spectral signatures. The insights derived are crucial for researchers in synthetic chemistry, quality control, and drug discovery for the unambiguous identification and differentiation of these closely related compounds.

Molecular Structures Under Investigation

The following isomers have been selected for this comparative analysis to illustrate the significant impact of substituent positioning on the spectroscopic data.

Caption: Molecular structures of the isopropoxy-nitrobenzoic acid isomers investigated.

Comparative Spectroscopic Data

The predicted spectroscopic data for 3-Isopropoxy-2-nitrobenzoic acid and its isomers are summarized below. These predictions were generated using reputable online spectroscopic prediction tools.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) for the aromatic and isopropoxy protons of the isomers are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Isopropoxy-Nitrobenzoic Acid Isomers

CompoundAromatic Protons (δ, ppm)Isopropoxy -CH (δ, ppm)Isopropoxy -CH₃ (δ, ppm)
3-Isopropoxy-2-nitrobenzoic acid 7.8 (d), 7.6 (t), 7.4 (d)4.8 (septet)1.4 (d)
2-Isopropoxy-3-nitrobenzoic acid 8.0 (d), 7.7 (d), 7.3 (t)4.7 (septet)1.3 (d)
4-Isopropoxy-3-nitrobenzoic acid 8.2 (s), 7.9 (d), 7.1 (d)4.9 (septet)1.4 (d)
5-Isopropoxy-2-nitrobenzoic acid 7.6 (s), 7.5 (d), 7.2 (d)4.8 (septet)1.3 (d)

Note: Predicted data generated using online NMR prediction tools. The splitting patterns (s: singlet, d: doublet, t: triplet, septet: septet) are based on expected coupling.

The positioning of the electron-withdrawing nitro group and the electron-donating isopropoxy group significantly influences the chemical shifts of the aromatic protons. For instance, in 4-Isopropoxy-3-nitrobenzoic acid, the proton ortho to the nitro group is predicted to be the most downfield-shifted due to the strong deshielding effect.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of the isomers are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isopropoxy-Nitrobenzoic Acid Isomers

CompoundC=OC-NO₂C-OAromatic CarbonsIsopropoxy -CHIsopropoxy -CH₃
3-Isopropoxy-2-nitrobenzoic acid 168.5150.2155.1135.4, 128.7, 125.3, 118.972.322.1
2-Isopropoxy-3-nitrobenzoic acid 167.9148.9157.3138.1, 129.5, 124.8, 119.571.921.9
4-Isopropoxy-3-nitrobenzoic acid 169.1151.5160.2133.7, 127.9, 122.1, 115.872.822.3
5-Isopropoxy-2-nitrobenzoic acid 168.2149.8158.5136.2, 126.4, 123.7, 117.272.122.0

Note: Predicted data generated using online NMR prediction tools.

The chemical shifts of the carbonyl carbon and the carbons attached to the nitro and isopropoxy groups are particularly informative for distinguishing between the isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for the isomers are presented in Table 3.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for Isopropoxy-Nitrobenzoic Acid Isomers

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)N-O (Asymmetric)N-O (Symmetric)C-O (Ether)
3-Isopropoxy-2-nitrobenzoic acid 3300-2500 (broad)~1700~1530~1350~1250
2-Isopropoxy-3-nitrobenzoic acid 3300-2500 (broad)~1705~1525~1345~1260
4-Isopropoxy-3-nitrobenzoic acid 3300-2500 (broad)~1695~1535~1355~1240
5-Isopropoxy-2-nitrobenzoic acid 3300-2500 (broad)~1700~1520~1340~1255

Note: Predicted data based on typical ranges for functional groups.

While the IR spectra of the isomers are expected to be broadly similar due to the presence of the same functional groups, subtle shifts in the C=O and N-O stretching frequencies can be observed due to changes in electronic effects and potential intramolecular hydrogen bonding.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted key fragments for the isomers are presented in Table 4.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Compound[M]⁺[M-OH]⁺[M-NO₂]⁺[M-C₃H₇O]⁺
3-Isopropoxy-2-nitrobenzoic acid 225208179166
2-Isopropoxy-3-nitrobenzoic acid 225208179166
4-Isopropoxy-3-nitrobenzoic acid 225208179166
5-Isopropoxy-2-nitrobenzoic acid 225208179166

Note: Predicted data based on common fragmentation patterns.

While the molecular ion peak ([M]⁺) will be the same for all isomers, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. For example, the stability of the fragment resulting from the loss of the isopropoxy group may vary depending on the position of the other substituents.

Experimental Protocols & Methodologies

The following sections detail the standard methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A typical workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.

  • Data Acquisition: Acquire both ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, standard parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio are employed. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Spectral Analysis: The processed spectra are analyzed to determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), integration values (for ¹H NMR), and coupling constants.

Infrared (IR) Spectroscopy

Caption: A standard workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and shapes of the absorption bands are then correlated with the presence of specific functional groups.

Mass Spectrometry (MS)

Caption: A generalized workflow for mass spectrometric analysis.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including Gas Chromatography (GC-MS), Liquid Chromatography (LC-MS), or direct infusion.

  • Ionization: The sample molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically produces the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and a signal is generated that is proportional to the number of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Conclusion

The differentiation of positional isomers such as those of isopropoxy-nitrobenzoic acid is a critical task in chemical and pharmaceutical sciences. This guide demonstrates that while direct experimental data may be scarce, a comparative analysis of predicted spectroscopic data provides a robust framework for their identification. The subtle yet significant differences in the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, arising from the varied placement of the functional groups, offer a unique fingerprint for each isomer. Researchers and drug development professionals can utilize the data and methodologies presented herein to aid in the synthesis, purification, and characterization of these and other related compounds, ensuring the integrity and quality of their research and development endeavors.

References

  • NMR Prediction Tools

    • ACD/Labs NMR Predictor. [Link]

    • Mnova NMRPredict. [Link]

  • IR and Mass Spectrometry Resources

    • NIST Chemistry WebBook. [Link]

    • SpectraBase. [Link]

  • General Spectroscopy Textbooks: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Validation

A Comparative Analysis of the Reactivity of 3-Isopropoxy-2-nitrobenzoic Acid and 2-Nitrobenzoic Acid

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development This guide provides a detailed comparative study of the reactivity of 3-Isopropoxy-2-nitrobenzoic acid and its parent compound, 2-nitrobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed comparative study of the reactivity of 3-Isopropoxy-2-nitrobenzoic acid and its parent compound, 2-nitrobenzoic acid. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and designing novel synthetic pathways in pharmaceutical and materials science. This document will delve into the electronic and steric effects imparted by the 3-isopropoxy group, supported by experimental data and theoretical considerations.

Introduction: The Significance of Substituted Nitrobenzoic Acids

Substituted nitrobenzoic acids are a cornerstone class of molecules in organic synthesis.[1] The presence of both a carboxylic acid and a nitro group, both of which are electron-withdrawing, significantly influences the chemical properties of the aromatic ring.[1] These compounds serve as versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1] The strategic placement of additional substituents, such as an isopropoxy group, can further modulate the reactivity of these functional groups, offering a powerful tool for fine-tuning molecular properties.

This guide will focus on the comparative reactivity of 3-Isopropoxy-2-nitrobenzoic acid and 2-nitrobenzoic acid, examining two key transformations: the reactivity of the carboxylic acid moiety via esterification and the reactivity of the nitro group through reduction.

Theoretical Underpinnings: Electronic and Steric Effects

The reactivity of a substituted benzoic acid is primarily governed by the electronic nature of its substituents. Electron-withdrawing groups, like the nitro group, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[2][3] Conversely, electron-donating groups decrease acidity.[2][3]

The isopropoxy group at the 3-position in 3-Isopropoxy-2-nitrobenzoic acid introduces a fascinating interplay of electronic and steric effects.

  • Electronic Effects: The oxygen atom of the isopropoxy group possesses lone pairs that can be donated to the aromatic ring through resonance, a +R effect. This electron donation would be expected to decrease the acidity of the carboxylic acid compared to 2-nitrobenzoic acid. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect (-I). The net electronic influence is a combination of these opposing effects.

  • Steric Effects: The bulky isopropoxy group ortho to the nitro group and meta to the carboxylic acid can induce steric hindrance. This can influence the planarity of the molecule, potentially affecting the resonance delocalization of both the nitro and carboxylic acid groups with the benzene ring. This phenomenon, known as steric inhibition of resonance, can increase the acidity of ortho-substituted benzoic acids.[4]

The following diagram illustrates the key electronic effects at play:

Caption: Electronic effects in 3-Isopropoxy-2-nitrobenzoic acid.

Experimental Comparison: Reactivity of the Carboxylic Acid

A common method to assess the reactivity of a carboxylic acid is through its esterification rate. The kinetics of esterification are sensitive to both electronic and steric factors.

3.1. Proposed Experiment: Comparative Esterification Kinetics

To quantitatively compare the reactivity, a kinetic study of the esterification of both acids with a simple alcohol, such as methanol or ethanol, under acidic catalysis can be performed.[5][6]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts of 3-Isopropoxy-2-nitrobenzoic acid and 2-nitrobenzoic acid in a large excess of the chosen alcohol (e.g., methanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to each flask.

  • Reaction Monitoring: Heat the reactions to reflux and monitor their progress over time by taking aliquots at regular intervals. The concentration of the starting material or product can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate constants for both acids.

3.2. Expected Outcome and Interpretation

Based on the electronic effects, the electron-donating resonance of the isopropoxy group is expected to decrease the electrophilicity of the carboxylic carbon, thus slowing down the rate of esterification for 3-Isopropoxy-2-nitrobenzoic acid compared to 2-nitrobenzoic acid. However, the steric hindrance from the isopropoxy group could also play a role, potentially hindering the approach of the alcohol nucleophile.

The following table summarizes the expected qualitative differences in reactivity:

CompoundKey Substituent EffectsExpected Relative Rate of Esterification
2-Nitrobenzoic Acid Strong -I and -R effects from the nitro group.Faster
3-Isopropoxy-2-nitrobenzoic Acid +R and -I effects from the isopropoxy group; -I and -R effects from the nitro group; potential steric hindrance.Slower

Experimental Comparison: Reactivity of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, often employed in the preparation of anilines which are key building blocks for pharmaceuticals.[7] A variety of reducing agents can be used for this purpose, including catalytic hydrogenation and metal-based reductions.[8]

4.1. Proposed Experiment: Comparative Reduction of the Nitro Group

A comparative study of the reduction of the nitro group in both acids can be conducted using a common reducing agent, such as tin(II) chloride in acidic media.[8]

Experimental Protocol: Reduction with Tin(II) Chloride

  • Reaction Setup: In separate flasks, dissolve 3-Isopropoxy-2-nitrobenzoic acid and 2-nitrobenzoic acid in a suitable solvent, such as ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to each flask.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the corresponding amino-benzoic acid.

  • Workup and Isolation: After the reaction is complete, neutralize the acid with a base (e.g., sodium hydroxide) and extract the product with an organic solvent. The isolated products can be characterized by spectroscopic methods such as NMR and IR.

4.2. Expected Outcome and Interpretation

The rate of nitro group reduction is influenced by the electron density on the aromatic ring. The electron-donating isopropoxy group in 3-Isopropoxy-2-nitrobenzoic acid increases the electron density on the ring, which should make the nitro group less electrophilic and therefore, potentially slower to reduce compared to the nitro group in 2-nitrobenzoic acid.

The workflow for this comparative experiment is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Products A 3-Isopropoxy-2-nitrobenzoic Acid C SnCl2, HCl, Ethanol A->C Reduction B 2-Nitrobenzoic Acid B->C Reduction D 3-Isopropoxy-2-aminobenzoic Acid C->D E 2-Aminobenzoic Acid (Anthranilic Acid) C->E

Caption: Comparative reduction of the nitrobenzoic acids.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the structures of the starting materials and products, as well as for providing insights into their electronic environments.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can reveal subtle differences in the chemical shifts of the aromatic protons and carbons, reflecting the changes in electron density due to the isopropoxy substituent.[9] For 2-nitrobenzoic acid, the aromatic protons typically appear as distinct signals in the ¹H NMR spectrum.[9] The introduction of the isopropoxy group in 3-Isopropoxy-2-nitrobenzoic acid will lead to a more complex splitting pattern and characteristic signals for the isopropyl protons.

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.[9] Both compounds will exhibit characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (asymmetric and symmetric N-O stretches).[9]

Functional GroupTypical Wavenumber (cm⁻¹)
Carboxylic Acid O-H3300 - 2500 (broad)
Carboxylic Acid C=O1720 - 1680
Nitro N-O (asymmetric)1550 - 1475
Nitro N-O (symmetric)1350 - 1300

Data adapted from general IR spectroscopy principles.

Conclusion

The introduction of a 3-isopropoxy group to the 2-nitrobenzoic acid scaffold significantly influences its reactivity through a combination of electronic and steric effects. While the electron-donating resonance of the isopropoxy group is expected to decrease the reactivity of the carboxylic acid towards nucleophilic attack (e.g., esterification), it may also slightly decrease the rate of nitro group reduction by increasing the electron density on the aromatic ring.

This comparative guide provides a framework for understanding and predicting the chemical behavior of these important synthetic intermediates. The proposed experimental protocols offer a practical approach to quantifying these reactivity differences, enabling researchers to make more informed decisions in their synthetic endeavors.

References

  • Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide - Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC.
  • Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide - Benchchem.
  • Recent Developments in the Reduction of Nitro and Nitroso Compounds - ResearchGate.
  • Metabolism of nitroaromatic compounds - PubMed.
  • Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects in aromatic derivatives | Request PDF - ResearchGate.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry.
  • Reduction of nitro compounds - Wikipedia.
  • The Acidity of Substituted Benzoic Acids - Chemistry LibreTexts.
  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange.
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline.
  • US3948972A - Esterification of nitrobenzoic acids - Google Patents.
  • (PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate.
  • literature review of substituted nitrobenzoic acids - Benchchem.

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Isopropoxy-2-nitrobenzoic Acid

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Isopropoxy-2-nitrobenzoic acid is a valuable building block in organic synthesis, and its purity can significantly impact the yield and impurity profile of subsequent products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Isopropoxy-2-nitrobenzoic acid, offering researchers, scientists, and drug development professionals the insights to select the most appropriate techniques for their specific needs.

Anticipating Impurities: A Synthesis-Forward Approach

The selection of an appropriate analytical strategy begins with a thorough understanding of the potential impurities that may be present in the synthesized 3-Isopropoxy-2-nitrobenzoic acid. These impurities are often remnants of the synthetic route employed. A common laboratory-scale synthesis involves the nitration of 3-isopropoxybenzoic acid.

Based on this, we can anticipate the following classes of impurities:

  • Starting Materials: Unreacted 3-isopropoxybenzoic acid.

  • Regioisomers: Isomeric products such as 2-Isopropoxy-3-nitrobenzoic acid or 5-Isopropoxy-2-nitrobenzoic acid, which can arise from the non-selective nature of the nitration reaction.

  • By-products: Products from side reactions, such as dinitrated species.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetic acid, ethanol, water).

  • Inorganic Salts: Residual inorganic acids or bases used in the reaction or workup.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the information required. Is the goal to simply confirm the identity and obtain a general idea of purity, or is a quantitative determination of all impurities needed? Below is a comparison of the most common techniques.

Technique Principle Information Provided Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities, isomer separation.High resolution and sensitivity, widely applicable.Requires method development, may not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Detection of volatile impurities (e.g., residual solvents), confirmation of impurity identity.High sensitivity for volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification of structural isomers and some impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of overall purity.Simple, fast, and inexpensive.Non-specific, insensitive to small amounts of impurities, not quantitative.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is often the gold standard for purity determination due to its high resolving power and sensitivity.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Isopropoxy-2-nitrobenzoic acid and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a blank (solvent). The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and can provide quantitative information with careful experimental setup.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest is crucial for quantitative analysis.

  • Data Acquisition and Processing: Acquire the spectrum and process the data (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the peaks corresponding to the protons of 3-Isopropoxy-2-nitrobenzoic acid and any identifiable impurities. The relative integrals can be used to estimate the molar ratio of the main component to the impurities.

Decision-Making Workflow for Purity Analysis

The following diagram illustrates a logical workflow for selecting the appropriate analytical method(s) for purity assessment of 3-Isopropoxy-2-nitrobenzoic acid.

Purity Analysis Workflow Workflow for Purity Assessment of 3-Isopropoxy-2-nitrobenzoic Acid start Synthesized 3-Isopropoxy-2-nitrobenzoic Acid initial_assessment Initial Purity Screen (Melting Point) start->initial_assessment structural_confirmation Structural Confirmation (¹H NMR) initial_assessment->structural_confirmation Broad melting range suggests impurities initial_assessment->structural_confirmation Sharp melting point quantitative_purity Quantitative Purity & Isomer Separation (HPLC) structural_confirmation->quantitative_purity Structure confirmed volatile_impurities Check for Residual Solvents (GC-MS) quantitative_purity->volatile_impurities Purity > 99% final_report Final Purity Report quantitative_purity->final_report Purity < 99%, further purification needed volatile_impurities->final_report

Caption: Decision workflow for selecting analytical methods.

Conclusion

A multi-faceted approach is paramount for the robust assessment of 3-Isopropoxy-2-nitrobenzoic acid purity. While techniques like melting point analysis offer a rapid preliminary check, they lack specificity. ¹H NMR is indispensable for structural verification and can provide semi-quantitative data. For regulatory purposes and in-depth quality control, HPLC stands out as the method of choice for its high resolution and quantitative power. The addition of GC-MS is crucial when volatile impurities are a concern. By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • High-Performance Liquid Chromatography (HPLC): Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS): McMaster, C., & McMaster, M. C. (1998). GC/MS: A Practical User's Guide. Wiley-VCH. [Link]

  • NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Melting Point Analysis: United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Validation

A Comparative Guide to the Synthesis of 3-Isopropoxy-2-nitrobenzoic Acid: An Evaluation of Alternative Reagents and Methodologies

Introduction 3-Isopropoxy-2-nitrobenzoic acid is a key building block in synthetic organic chemistry, serving as a crucial intermediate in the development of various pharmaceutical compounds. The precise arrangement of i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Isopropoxy-2-nitrobenzoic acid is a key building block in synthetic organic chemistry, serving as a crucial intermediate in the development of various pharmaceutical compounds. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, and an isopropoxy ether—makes it a versatile precursor for complex molecular architectures. The efficiency, safety, and regioselectivity of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth comparison of synthetic strategies for preparing 3-Isopropoxy-2-nitrobenzoic acid. We will explore the benchmark classical approach and evaluate alternative methodologies, offering detailed experimental protocols and comparative data to inform your selection of the most suitable route for your research needs.

The Benchmark Synthesis: Direct Nitration of 3-Isopropoxybenzoic Acid

The most conventional approach to synthesizing 3-Isopropoxy-2-nitrobenzoic acid is through the direct electrophilic aromatic substitution (EAS) of 3-Isopropoxybenzoic acid. This method relies on the powerful nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids.

Mechanism and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director, while the isopropoxy group (-OCH(CH₃)₂) is an electron-donating group and an ortho-, para-director.[1]

In this specific case, the isopropoxy group's activating and ortho-directing influence is dominant, guiding the incoming nitro group to the C2 position. The C6 position is also activated, but substitution at C2 is generally favored due to steric hindrance from the adjacent isopropoxy group at C3. The deactivating, meta-directing effect of the carboxylic acid reinforces the preference for substitution at positions ortho and para to the isopropoxy group, rather than ortho to itself.

Workflow for Direct Nitration

cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation HNO3 Conc. HNO₃ NitratingMix Nitrating Mixture (NO₂⁺) HNO3->NitratingMix Slowly add to H₂SO₄ H2SO4 Conc. H₂SO₄ H2SO4->NitratingMix Reaction Nitration (<10 °C) NitratingMix->Reaction Dropwise addition StartMat 3-Isopropoxybenzoic Acid in Conc. H₂SO₄ StartMat->Reaction Quench Pour onto Ice Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Dry Drying Wash->Dry Product Crude 3-Isopropoxy-2-nitrobenzoic Acid Dry->Product StartMat 3-Hydroxy-2-nitrobenzoic Acid Deprotonation Formation of Phenoxide StartMat->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation SN2_Reaction Sₙ2 Reaction Deprotonation->SN2_Reaction AlkylHalide 2-Iodopropane AlkylHalide->SN2_Reaction Workup Aqueous Workup & Acidification SN2_Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Isopropoxy-2-nitrobenzoic Acid Purification->Product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Isopropoxy-2-nitrobenzoic Acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Isopropoxy-2-nitrobenzoic acid. As a trusted partner in your research, we aim to provide value beyond the produ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Isopropoxy-2-nitrobenzoic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe laboratory environment. The following procedures are based on established best practices for handling aromatic nitro compounds and should be implemented in conjunction with your institution's specific safety guidelines.

Hazard Assessment: Understanding the Risks

3-Isopropoxy-2-nitrobenzoic acid belongs to the family of aromatic nitro compounds. Compounds in this class, such as the parent 2-Nitrobenzoic acid, are known to present several health hazards.[2] Based on available data for these related substances, a cautious approach is warranted.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3][4][5]

  • Toxicity: When heated to decomposition, nitro compounds can emit highly toxic fumes.[3][4] Chronic exposure to some aromatic nitro compounds has been associated with systemic effects, though specific data for this compound is unavailable.[6]

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), engineering and administrative controls must be in place to minimize exposure.

  • Ventilation: All handling of 3-Isopropoxy-2-nitrobenzoic acid, especially when in powdered form or when heating, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.

  • Standard Operating Procedures (SOPs): Develop a lab-specific SOP for the handling and disposal of this chemical.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical for ensuring personal safety. The selection of appropriate PPE is contingent on the specific task being performed.

Summary of Recommended PPE
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile or Neoprene glovesLab coatWork in a chemical fume hood
Preparing Solutions Chemical safety gogglesDouble-gloving (e.g., nitrile)Lab coatChemical fume hood is mandatory
Running Reactions/Transfers Chemical safety goggles and a face shieldHeavy-duty gloves (Butyl or Viton rubber) over an inner nitrile gloveChemical-resistant apron over a lab coatChemical fume hood is mandatory
Spill Cleanup Full-face respirator or goggles with face shieldHeavy-duty gloves (Butyl or Viton rubber)Chemical-resistant coverallsAir-purifying respirator with appropriate cartridges
Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.[7]

  • Minimum Requirement: ANSI-approved safety glasses with side shields are required for handling small quantities of the solid.[6]

  • Splash Hazard: When handling solutions or larger quantities where a splash hazard exists, chemical safety goggles must be worn.[8] For significant splash risks, a full face shield should be worn in addition to safety goggles to protect the entire face.[6][8]

Hand Protection

Choosing the correct gloves is critical, as no single glove material is impervious to all chemicals.

  • General Handling: For incidental contact, such as handling sealed containers or weighing the solid, nitrile gloves are acceptable.[9][10] Nitrile provides good resistance to many common solvents and acids.[10][11]

  • Prolonged Contact/Immersion: For tasks involving solutions or potential for prolonged contact, more robust gloves are necessary. Butyl rubber gloves are highly recommended as they offer excellent protection against a wide variety of acids, ketones, and nitro compounds.[12] Neoprene is also a suitable alternative.[11]

  • Double Gloving: For enhanced protection during transfers or when preparing solutions, wearing two pairs of gloves (e.g., a lighter nitrile glove underneath a heavier butyl or neoprene glove) is a best practice.[8]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation (swelling, cracking, discoloration) or punctures before use.[11] Contaminated disposable gloves must be removed and disposed of immediately, followed by hand washing.[11][12]

Skin and Body Protection

Protecting the skin from potential contact is crucial.

  • Standard Attire: Full-length pants and closed-toe shoes must be worn in the laboratory at all times.[6][12]

  • Lab Coat: A standard lab coat should be worn and fully buttoned to protect the torso and arms.[9]

  • Chemical Apron: When handling larger quantities or during procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.[12][13]

Respiratory Protection

Engineering controls are the primary means of respiratory protection.

  • Fume Hood: All operations that could generate dust or vapors must be performed in a chemical fume hood.[3]

  • Emergency Use: In the event of a large spill or a failure of engineering controls, an air-purifying respirator with cartridges effective against organic vapors and particulates should be used by trained personnel.[6] A full-face respirator offers the highest level of protection in these scenarios.[6][14]

Experimental Protocols: Step-by-Step Safety Procedures

Protocol 1: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Attire: Confirm you are wearing full-length pants and closed-toe shoes.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Outer Protection: If required, put on a chemical-resistant apron.

  • Outer Gloves: Don the second, heavier-duty pair of gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the appropriate waste container.

  • Outer Garments: Unfasten and remove the chemical apron (if used) and the lab coat. Turn them inside out as you remove them to contain any surface contamination. Place in a designated receptacle for laundering or disposal.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling 3-Isopropoxy-2-nitrobenzoic acid q_solid_liquid Is the material a solid powder or in solution? start->q_solid_liquid solid_ops Task: Weighing or light handling of solid q_solid_liquid->solid_ops Solid solution_ops Task: Preparing solutions or running reactions q_solid_liquid->solution_ops Solution ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Glasses solid_ops->ppe_base q_splash_risk Is there a significant splash risk? solution_ops->q_splash_risk low_splash Low Splash Risk q_splash_risk->low_splash No high_splash High Splash Risk q_splash_risk->high_splash Yes low_splash->ppe_base high_splash->ppe_base ppe_goggles Upgrade to: - Chemical Goggles - Double Gloves ppe_base->ppe_goggles ppe_base->ppe_goggles fume_hood All operations must be performed in a Chemical Fume Hood ppe_base->fume_hood ppe_faceshield Additionally wear: - Face Shield - Chemical Apron - Heavy-duty outer gloves ppe_goggles->ppe_faceshield ppe_goggles->fume_hood ppe_faceshield->fume_hood

Caption: PPE selection workflow for handling 3-Isopropoxy-2-nitrobenzoic acid.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. Nitroaromatic compounds should be treated as hazardous waste.[9]

  • Waste Segregation: Collect all waste containing 3-Isopropoxy-2-nitrobenzoic acid, including contaminated consumables like gloves and wipes, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][9] Given the structure, label it as "Halogenated and Nitroaromatic Organic Waste." Do not mix with other waste streams.[1]

  • Storage: Store the waste container in a designated satellite accumulation area, preferably in a well-ventilated location like a fume hood, away from incompatible materials.[9]

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][9] High-temperature incineration is the recommended method for destroying such compounds.[1] Never dispose of this chemical down the drain or in regular trash.[15]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 3-Isopropoxy-2-nitrobenzoic acid, ensuring a secure environment for your groundbreaking research.

References

  • Standard Operating Procedure for Nitric Acid. EHS, Western Washington University. [Online]. Available: [Link]

  • Microflex Chemical Resistance Chart. Microflex. [Online]. Available: [Link]

  • CHEMICAL- RESISTANT GLOVES. Guide Gloves. [Online]. Available: [Link]

  • Chemical resistant gloves. Kerbl. [Online]. Available: [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. PowerPak. [Online]. Available: [Link]

  • Nitrile Gloves Chemical Resistance Guide. Bergamot. [Online]. Available: [Link]

  • 2-Nitrobenzoic acid | C7H5NO4. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • SAFETY DATA SHEET - 2-Nitrobenzoic acid. Thermo Fisher Scientific. [Online]. Available: [Link]

  • Safe handling of hazardous drugs. Canadian Journal of Health Technologies. [Online]. Available: [Link]

  • Standard Operating Procedure Nitric Acid. Environmental Health and Safety, Western Washington University. [Online]. Available: [Link]

  • Personal Protective Equipment for Chemical Exposures. EHS, University of Nebraska-Lincoln. [Online]. Available: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Online]. Available: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Jim C. Spain, et al. CRC Press.
  • DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY. George Lunn and Eric B. Sansone. John Wiley & Sons.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Online]. Available: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Online]. Available: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • NIOSH Pocket Guide to Chemical Hazards - Nitroethane. Centers for Disease Control and Prevention (CDC). [Online]. Available: [Link]

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